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  • Product: N,N'-Dimethylparabanic acid
  • CAS: 5176-82-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Environmental Impact Assessment of N,N'-Dimethylparabanic Acid

Abstract N,N'-Dimethylparabanic acid (DMPA), a derivative of caffeine, is a compound with emerging applications in pharmaceutical development and organic synthesis.[1] As with any chemical compound intended for broader u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-Dimethylparabanic acid (DMPA), a derivative of caffeine, is a compound with emerging applications in pharmaceutical development and organic synthesis.[1] As with any chemical compound intended for broader use, a thorough evaluation of its environmental impact is a critical component of its overall safety assessment. Currently, there is a notable scarcity of publicly available data on the ecotoxicity, biodegradability, and environmental fate of N,N'-Dimethylparabanic acid.[1] This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for conducting a robust environmental impact assessment of DMPA. This document outlines a tiered, scientifically rigorous approach based on internationally recognized Organization for Economic Co-operation and Development (OECD) guidelines. It provides not only the "what" but also the "why" behind experimental choices, ensuring a self-validating and authoritative investigation into the environmental profile of this compound.

Introduction to N,N'-Dimethylparabanic Acid and the Knowledge Gap

N,N'-Dimethylparabanic acid, also known as 1,3-Dimethylparabanic acid, is a white crystalline solid with the chemical formula C₅H₆N₂O₃.[1][2] Its structural similarity to caffeine has prompted investigations into its potential as a central nervous system stimulant and for other biomedical applications.[1] Furthermore, it serves as an intermediate in the synthesis of more complex organic molecules.[1]

Despite its potential utility, the environmental footprint of N,N'-Dimethylparabanic acid remains largely uncharacterized. As a heterocyclic compound, a class of substances known for their potential persistence and biological activity in the environment, a proactive assessment of its environmental risks is imperative.[3] This guide provides the necessary technical direction to bridge this knowledge gap.

A Tiered Approach to Environmental Impact Assessment

A tiered approach to ecotoxicological testing is a resource-efficient and scientifically sound strategy. It begins with foundational studies and progresses to more complex, long-term investigations as needed, based on the results of the initial tiers.

Tiered_Environmental_Impact_Assessment cluster_0 Tier 1: Base-Set Testing cluster_1 Tier 2: Further Investigation (if required) cluster_2 Tier 3: Advanced Studies (if required) T1_Biodegradability Ready Biodegradability (OECD 301/310) T2_Soil_Toxicity Terrestrial Toxicity Earthworm Acute (OECD 207) T1_Biodegradability->T2_Soil_Toxicity If not readily biodegradable T2_Bioaccumulation Bioaccumulation Potential (Log Kow Estimation) T1_Biodegradability->T2_Bioaccumulation If persistent T1_Aquatic_Toxicity Acute Aquatic Toxicity Daphnia sp. (OECD 202) T2_Chronic_Aquatic Chronic Aquatic Toxicity Daphnia sp. Reproduction (OECD 211) T1_Aquatic_Toxicity->T2_Chronic_Aquatic If high acute toxicity T3_Soil_Transformation Transformation in Soil (OECD 307) T2_Soil_Toxicity->T3_Soil_Transformation If terrestrial risk identified T3_Sediment Aquatic Sediment Systems (OECD 308) T2_Chronic_Aquatic->T3_Sediment If chronic aquatic risk identified

Caption: A tiered workflow for the environmental impact assessment of N,N'-Dimethylparabanic acid.

Tier 1: Base-Set Testing

The initial tier of testing provides fundamental data on the biodegradability and acute aquatic toxicity of N,N'-Dimethylparabanic acid. These results are crucial for preliminary risk assessment and determining the necessity of further testing.

Ready Biodegradability

Objective: To determine if N,N'-Dimethylparabanic acid can be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[4]

Rationale: Compounds that are readily biodegradable are less likely to persist in the environment, reducing the potential for long-term exposure and chronic effects. The choice between the different OECD 301 methods depends on the properties of the test substance.[5] For a water-soluble compound like N,N'-Dimethylparabanic acid, the CO2 Evolution Test (OECD 301 B) is a suitable choice.[4]

Experimental Protocol: Ready Biodegradability - CO2 Evolution Test (OECD 301 B)

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Inoculum: Obtain a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup: In sealed vessels, combine the mineral medium, inoculum, and a known concentration of N,N'-Dimethylparabanic acid (as the sole organic carbon source).

  • Controls:

    • Blank Control: Inoculum and mineral medium only (to measure endogenous CO2 production).

    • Reference Control: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to verify the viability of the inoculum.[6]

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-24°C) for 28 days.[5]

  • Measurement: Periodically measure the amount of CO₂ produced in each vessel.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

  • Pass Criteria: The substance is considered readily biodegradable if it reaches a biodegradation level of >60% of the ThCO₂ within a 10-day window during the 28-day test period.[4][6]

Acute Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test

Objective: To determine the concentration of N,N'-Dimethylparabanic acid that causes acute immobilisation in Daphnia magna, a key freshwater invertebrate.

Rationale: Daphnia magna is a standard model organism in aquatic toxicology due to its sensitivity to a wide range of chemicals, short life cycle, and ease of culture.[7] The acute immobilisation test provides a rapid assessment of the potential for a substance to cause harm to aquatic invertebrates, which form a critical link in aquatic food webs.

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Test Organisms: Use young daphnids (<24 hours old) from a healthy laboratory culture.[8]

  • Test Solutions: Prepare a series of concentrations of N,N'-Dimethylparabanic acid in a suitable culture medium (e.g., Elendt M7 medium).[9]

  • Test Setup: Place a defined number of daphnids (e.g., 5) into test beakers containing the different concentrations of the test substance.[9] A minimum of four replicates per concentration is recommended.

  • Control: Include a control group of daphnids in the culture medium without the test substance.[9]

  • Incubation: Maintain the test beakers at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle (e.g., 16 hours light: 8 hours dark) for 48 hours.[9]

  • Observation: At 24 and 48 hours, record the number of daphnids that are immobile (i.e., unable to swim) in each replicate.[8]

  • Data Analysis: Calculate the median effective concentration (EC50), which is the concentration estimated to cause immobilisation in 50% of the daphnids.[9] Also, determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[9]

Tier 2: Further Investigation

If the results from Tier 1 indicate potential environmental concerns (e.g., the substance is not readily biodegradable or shows high acute aquatic toxicity), further investigation is warranted.

Terrestrial Toxicity: Earthworm Acute Toxicity Test

Objective: To assess the acute toxicity of N,N'-Dimethylparabanic acid to earthworms, which are crucial for soil health and fertility.[10]

Rationale: If a substance is persistent, it may accumulate in soil. The earthworm acute toxicity test provides a standardized method to evaluate the potential harm to soil-dwelling organisms.[11][12] The species Eisenia fetida is commonly used for this test.[11]

Experimental Protocol: Earthworm Acute Toxicity Test (OECD 207)

  • Test Organism: Use adult earthworms (Eisenia fetida or Eisenia andrei) with a well-developed clitellum.[13]

  • Artificial Soil: Prepare a standardized artificial soil mixture.

  • Test Setup: Introduce a defined number of earthworms (e.g., 10) into containers with the artificial soil that has been treated with a range of concentrations of N,N'-Dimethylparabanic acid.[10]

  • Controls: Include a control group with untreated artificial soil. A toxic reference substance should be tested periodically to ensure the sensitivity of the test organisms.[10]

  • Incubation: Maintain the containers at a constant temperature (e.g., 20 ± 2°C) in the dark for 14 days.[14]

  • Observation: Assess mortality at 7 and 14 days.[14] Also, record any sublethal effects such as changes in behavior or body weight.[13]

  • Data Analysis: Calculate the median lethal concentration (LC50), the concentration that is lethal to 50% of the earthworms.[14]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Proposed Ecotoxicological Endpoints for N,N'-Dimethylparabanic Acid

Test GuidelineEndpointDescription
OECD 301 B% BiodegradationPercentage of theoretical CO₂ evolution after 28 days.
OECD 20248h EC₅₀The concentration causing immobilisation of 50% of Daphnia magna.
OECD 20714d LC₅₀The concentration causing mortality in 50% of Eisenia fetida.

Conclusion

While N,N'-Dimethylparabanic acid shows promise in various applications, a comprehensive understanding of its environmental impact is essential for responsible development and use. The experimental framework outlined in this guide, based on established OECD protocols, provides a scientifically robust pathway to generate the necessary data on its biodegradability and ecotoxicity. The results of these studies will be fundamental in conducting a thorough environmental risk assessment and ensuring the sustainable application of this compound.

References

  • OECD (1984), Test No. 207: Earthworm, Acute Toxicity Tests, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.

  • Biotecnologie BT, OECD TG 207: Earthworm, Acute Toxicity test.

  • OECD 207: Earthworm, acute toxicity tests.

  • IVAMI, Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984).

  • Pesticide Registration Toolkit, Ready biodegradability.

  • ASTM E1193-97(2012), Standard Guide for Conducting Daphnia magna Life-Cycle Toxicity Tests.

  • Pesticide Registration Toolkit, Effects on earthworms – Acute toxicity.

  • OECD, OECD Guidelines for the Testing of Chemicals.

  • National Toxicology Program, OECD Test Guideline 425.

  • Tox Lab, Test No. 301: Ready Biodegradability.

  • ASTM International, E1193 Standard Guide for Conducting Daphnia magna Life-Cycle Toxicity Tests.

  • Wikipedia, OECD Guidelines for the Testing of Chemicals.

  • NANoREG, Standard Operating Procedure Toxicity Test with Daphnia magna for NANoREG core nanomaterials.

  • Auxilife, OECD Chemical Testing Guidelines 2025 Updated.

  • Aropha, OECD 310: Ready Biodegradability Headspace Test.

  • OECD, OECD GUIDELINES FOR TESTING OF CHEMICALS.

  • ECETOC, Test Method for Acute Toxicity to Daphnia Magna.

  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.

  • OECD, Test No. 301: Ready Biodegradability.

  • Smolecule, Buy N,N'-Dimethylparabanic acid | 5176-82-9.

  • Regulations.gov, Daphnia magna Acute immobilization test.

  • PubChem, Parabanic acid | C3H2N2O3 | CID 67126.

  • Sigma-Aldrich, Parabanic acid 99 120-89-8.

  • Sigma-Aldrich, Parabanic acid 99 120-89-8.

  • POLYMER ADD PTE LTD, MATERIAL SAFETY DATA SHEET.

  • PubChem, Dimethylparabanic acid | C5H6N2O3 | CID 123226.

  • ResearchGate, Design and synthesis of novel parabanic acid derivatives as anticonvulsants | Request PDF.

  • GSRS, PARABANIC ACID.

  • ChemicalBook, N,N'-dimethylparabanic acid | 5176-82-9.

  • MDPI, Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [URL]([Link] organics/organics-06-00001/article_deploy/html/organics-06-00001.htm)

  • Parasites & Vectors, Reflecting on the environmental impact of parasite treatments: what the EMA says.

  • PubMed, Design and synthesis of novel parabanic acid derivatives as anticonvulsants.

  • CHIMIA, Early Assessment of Biodegradability of Small Molecules to Support the Chemical Design in Agro & Pharma R&D.

  • MDPI, The Impact of Parabens and Their Mixtures on Daphnids.

  • PubMed, Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition.

  • PubMed, Biodegradation of dimethyl phthalate by Sphingomonas sp. isolated from phthalic-acid-degrading aerobic granules.

  • ResearchGate, Environmental Fate of Illicit Drugs and New Psychoactive Substances in Aquatic Systems: Impact, Critical Insights, and Future Directions.

  • MDPI, Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide.

  • EPA, Final Contaminant Candidate List 3 Chemicals Identifying the Universe.

  • PubMed, Characterization and fate of N-nitrosodimethylamine precursors in municipal wastewater treatment plants.

  • ResearchGate, Facile biodegradation of N, N-dimethylformamide, N, N-dimethylacetamide and N-methyl-2-pyrrolidone by source-derived Bacillus strain APS1 for water reclamation and reuse.

  • MDPI, Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.

  • Chemical Engineering Transactions, Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously.

  • ResearchGate, Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.

  • MDPI, Biodegradable Microplastics: Environmental Fate and Persistence in Comparison to Micro- and Nanoplastics from Traditional, Non-Degradable Polymers.

Sources

Exploratory

Technical Guide: Chemical Reactions of N,N'-Dimethylparabanic Acid

This technical guide details the chemical behavior, synthesis, and applications of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione). Executive Summary & Core Profile N,N'-Dimethylparabanic acid (DMPA)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical behavior, synthesis, and applications of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione).

Executive Summary & Core Profile

N,N'-Dimethylparabanic acid (DMPA) is a specialized heterocyclic scaffold belonging to the imidazolidinetrione class. Structurally, it represents the oxidized core of caffeine (minus the pyrimidine ring fusion) and serves as a highly electrophilic synthon in organic synthesis.

Unlike its parent compound, parabanic acid, the N-methylation in DMPA removes the acidic protons, altering its solubility profile and forcing nucleophilic attacks to occur exclusively at the carbonyl centers. This guide focuses on its utility as a "masked" oxalic acid equivalent and a precursor for functionalized imidazolidinones.

PropertySpecification
IUPAC Name 1,3-Dimethylimidazolidine-2,4,5-trione
CAS Number 5176-82-9
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Core Reactivity High electrophilicity at C4/C5; Ring-opening susceptibility

Synthesis Protocol: The Oxalyl Chloride Route

While DMPA can be isolated from the oxidation of caffeine, the most reliable laboratory method for high-purity synthesis is the condensation of N,N'-dimethylurea with oxalyl chloride. This method avoids the complex purification required when degrading natural products.

Mechanism of Formation

The reaction proceeds via a double nucleophilic acyl substitution. The urea nitrogens sequentially attack the oxalyl chloride carbonyls, releasing two equivalents of HCl.

Step-by-Step Protocol

Reagents:

  • N,N'-Dimethylurea (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

  • Catalyst: DMF (Trace, optional but recommended)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve N,N'-dimethylurea (e.g., 10 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add oxalyl chloride (12 mmol) dropwise over 20 minutes. Caution: Vigorous evolution of HCl gas will occur. Use a scrubber.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to gentle reflux for 2–4 hours. The solution should become clear.

  • Workup: Remove solvent under reduced pressure. The residue is typically a white to off-white solid.

  • Purification: Recrystallize from ethanol or a toluene/hexane mixture to yield needle-like crystals of DMPA.

Reactivity Profile & Chemical Transformations[1][2]

DMPA is defined by the high electrophilicity of its vicinal carbonyls (C4 and C5). The inductive effect of the N-methyl groups, combined with ring strain, makes these carbons highly susceptible to nucleophilic attack.

Hydrolysis (Ring Opening)

Under basic conditions, the imidazolidine ring is unstable. Hydrolysis does not yield simple amide fragments immediately; it proceeds through a ring-opening mechanism to form N,N'-dimethyloxaluric acid , which can further degrade.

  • Reagent: Aqueous NaOH or KOH.

  • Pathway: Hydroxide attacks C4 or C5

    
     Tetrahedral intermediate 
    
    
    
    C-N bond cleavage.
  • Product: N,N'-dimethyloxaluric acid (initial), Dimethylurea + Oxalic acid (terminal).

Reduction (Carbonyl Functionalization)

Reduction of DMPA is a critical pathway for generating hydroxyimidazolidinones , which are biologically active pharmacophores.

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.[1][2]

  • Condition: 0°C to Room Temperature.

  • Outcome: Selective reduction of one carbonyl (C4 or C5) to a hydroxyl group.

  • Product: 4-hydroxy-1,3-dimethylimidazolidin-2-one (also known as 5-hydroxy-1,3-dimethylhydantoin derivative).

  • Note: Stronger reducing agents (LiAlH₄) may result in ring opening or complete reduction to the imidazolidine.

Grignard Addition

DMPA reacts with Grignard reagents to form tertiary alcohols retaining the cyclic structure. This is a valuable route for synthesizing 4,4-disubstituted or 4-hydroxy-4-substituted derivatives.

  • Reagent: Phenylmagnesium bromide (PhMgBr) or Alkyl-MgBr.

  • Mechanism: Nucleophilic addition to C4/C5.

  • Product: 4-hydroxy-4-phenyl-1,3-dimethylimidazolidin-2-one.

Visualized Reaction Pathways

The following diagram maps the core reactivity logic of DMPA, illustrating the divergence between ring-opening (hydrolysis) and functionalization (reduction/Grignard).

DMPA_Reactions DMPA N,N'-Dimethylparabanic Acid (DMPA) Base OH- / H2O (Hydrolysis) DMPA->Base NaBH4 NaBH4 / EtOH (Reduction) DMPA->NaBH4 Grignard R-MgX (Grignard) DMPA->Grignard Tetrahedral Tetrahedral Intermediate Base->Tetrahedral Nucleophilic Attack HydroxyImid 4-Hydroxy-1,3-dimethyl- imidazolidin-2-one NaBH4->HydroxyImid Hydride Addition TertiaryAlc 4-Hydroxy-4-alkyl- 1,3-dimethylimidazolidin-2-one Grignard->TertiaryAlc Carbanion Addition Oxaluric N,N'-Dimethyloxaluric Acid Tetrahedral->Oxaluric Ring Opening

Figure 1: Reaction divergence of N,N'-Dimethylparabanic acid based on nucleophile type.

Applications in Drug Development

CNS Active Scaffolds

Due to its structural homology with caffeine and theophylline, DMPA derivatives are investigated for cholinergic modulation and CNS stimulation . The 1,3-dimethyl core mimics the xanthine A-ring, allowing it to interact with adenosine receptors or phosphodiesterases, albeit with different selectivity profiles.

Prodrug Design (Masked Oxalates)

DMPA can act as a lipophilic, masked form of oxalic acid derivatives. In vivo hydrolysis (enzymatic or pH-driven) releases the polar oxaluric acid moiety, which can function as a transition-state inhibitor for specific urease or amidase enzymes.

Heterocyclic Building Blocks

In medicinal chemistry campaigns, the DMPA core is used to rigidly position substituents in 3D space. The 4-hydroxy derivatives (from reduction/Grignard) serve as precursors to N-acyliminium ions , which are potent electrophiles for C-C bond formation, allowing the attachment of aromatics or heterocycles to the 4-position.

References

  • Organic Syntheses . Parabanic acid.[3] A foundational protocol for the synthesis of parabanic acid derivatives via urea-oxalate condensation.[3]

  • Smolecule . N,N'-Dimethylparabanic acid Structure and Applications. Overview of physical properties and potential biological applications.

  • Master Organic Chemistry . Reduction of Carbonyls with NaBH4. Mechanistic basis for the reduction of the trione system to hydroxy-imidazolidinones.

  • National Institutes of Health (NIH) . Hydrolysis mechanisms of N-substituted cyclic imides. Relevant mechanistic pathways for the ring-opening of DMPA.

  • Chemical Papers . Synthesis and Antimicrobial Activity of N,N-Dimethyl derivatives. Context for the biological activity of dimethylated nitrogenous heterocycles.

Sources

Foundational

Introduction: The Significance of N,N'-Dimethylparabanic Acid and its Esters

An In-Depth Technical Guide to the Esterification of N,N'-Dimethylparabanic Acid For professionals in research, chemical synthesis, and pharmaceutical development, this guide provides a comprehensive protocol for the est...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Esterification of N,N'-Dimethylparabanic Acid

For professionals in research, chemical synthesis, and pharmaceutical development, this guide provides a comprehensive protocol for the esterification of N,N'-dimethylparabanic acid. This document outlines the chemical principles, a detailed experimental procedure, and the rationale behind the methodological choices, ensuring both scientific rigor and practical applicability.

N,N'-Dimethylparabanic acid, also known as 1,3-dimethylparabanic acid, is a derivative of parabanic acid with the chemical formula C₅H₆N₂O₃.[1][2][3] Structurally, it features a five-membered imidazolidine ring with three carbonyl groups and methyl groups attached to both nitrogen atoms.[1] While research on its specific applications is still emerging, its structural relation to biologically active compounds like caffeine suggests potential for exploration in biomedical research.[4] The derivatives of parabanic acid have shown promise as anticonvulsant agents, highlighting the therapeutic potential within this class of compounds.[5][6]

The esterification of N,N'-dimethylparabanic acid is a key chemical transformation that can serve as a gateway to synthesizing more complex molecules and novel derivatives.[4] These ester derivatives can be valuable as intermediates in organic synthesis or as lead compounds in drug discovery programs, potentially modulating the biological activity of the parent molecule.[4] This guide will focus on a robust and widely applicable method for this esterification: the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]

The Reaction Mechanism: A Closer Look at Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[7] The reaction proceeds through the activation of the carboxylic acid by DCC.

Here is a step-by-step breakdown of the mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid group of N,N'-dimethylparabanic acid adds to one of the double bonds of DCC, forming an O-acylisourea intermediate. This is a highly reactive species.

  • Nucleophilic Attack by DMAP: The catalytic DMAP acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea. This forms a more reactive N-acylpyridinium intermediate and releases dicyclohexylurea (DCU).

  • Ester Formation: The alcohol, acting as the primary nucleophile, attacks the highly electrophilic carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Release and Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the final ester product and regenerating the DMAP catalyst.

The primary byproduct of this reaction is the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_intermediate_formation Intermediate Formation cluster_esterification Ester Formation N,N'-Dimethylparabanic_Acid N,N'-Dimethylparabanic Acid (R-COOH) O-Acylisourea O-Acylisourea Intermediate N,N'-Dimethylparabanic_Acid->O-Acylisourea + DCC DCC DCC N-Acylpyridinium N-Acylpyridinium Intermediate O-Acylisourea->N-Acylpyridinium + DMAP DCU DCU (byproduct) O-Acylisourea->DCU DMAP DMAP (catalyst) Ester Ester Product (R-COOR') N-Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Ester->DMAP - DMAP (regenerated)

Caption: Mechanism of Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the esterification of N,N'-dimethylparabanic acid with ethanol as a representative alcohol. The principles can be adapted for other alcohols with minor modifications to the reaction conditions and purification procedures.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
N,N'-Dimethylparabanic AcidC₅H₆N₂O₃142.115176-82-9Starting material.
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33538-75-0Coupling agent. Moisture sensitive.
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171122-58-3Catalyst. Toxic.
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5Nucleophile. Use dry solvent.
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9375-09-2Reaction solvent. Use dry.
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction and chromatography.
HexaneC₆H₁₄86.18110-54-3For chromatography.
Hydrochloric Acid (1 M aq.)HCl36.467647-01-0For washing.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8For washing.
Brine (Saturated NaCl aq.)NaCl58.447647-14-5For washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dimethylparabanic acid (1.0 g, 7.04 mmol).

    • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the starting material.

    • Add ethanol (0.41 g, 0.52 mL, 8.45 mmol, 1.2 equivalents).

    • Add 4-dimethylaminopyridine (DMAP) (0.086 g, 0.70 mmol, 0.1 equivalents).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DCC:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.60 g, 7.74 mmol, 1.1 equivalents) in a minimal amount of anhydrous DCM (5 mL).

    • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexane).

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU.

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the resulting ester. A gradient of ethyl acetate in hexane is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified ester.

Characterization

The purified ester should be characterized by standard spectroscopic methods to confirm its identity and purity:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethyl group and the methyl groups on the parabanic acid core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • IR (Infrared Spectroscopy): To identify the characteristic carbonyl stretching frequencies of the ester and the imidazolidine-2,4,5-trione ring.

  • MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Experimental Workflow and Data Summary

The overall experimental workflow can be visualized as follows:

Workflow Start Starting Materials: N,N'-Dimethylparabanic Acid Ethanol, DCC, DMAP, DCM Reaction Reaction at 0°C to RT (12-24h) Start->Reaction Filtration Filtration of DCU Reaction->Filtration Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Filtration->Workup Drying Drying over MgSO₄ Workup->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Ester Product Purification->Product

Caption: Experimental workflow for the esterification.

Quantitative Data Summary
ParameterValue
Reactants
N,N'-Dimethylparabanic Acid1.0 g (7.04 mmol)
Ethanol0.41 g (8.45 mmol, 1.2 eq)
DCC1.60 g (7.74 mmol, 1.1 eq)
DMAP0.086 g (0.70 mmol, 0.1 eq)
Solvent
Anhydrous Dichloromethane~35 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Product
Ethyl N,N'-dimethylparabanateC₇H₁₀N₂O₃
Molar Mass170.17 g/mol
Theoretical Yield1.20 g
Purification
MethodFlash Column Chromatography
EluentGradient of Ethyl Acetate in Hexane

Trustworthiness and Field-Proven Insights

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions. DCC is moisture-sensitive and will react with water to form DCU, consuming the reagent and reducing the yield. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Choice of Coupling Agent: While other coupling agents exist, DCC is cost-effective and the insolubility of its DCU byproduct simplifies the initial purification step.

  • Role of DMAP: DMAP is a superior acylation catalyst compared to pyridine. Its use significantly accelerates the reaction, allowing it to proceed at room temperature and minimizing side reactions.[7]

  • Safety Precautions: DCC is a potent skin allergen. Always handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses). DMAP is toxic and should be handled in a fume hood.

  • Alternative Work-up: If the product is suspected to be acid or base sensitive, the aqueous washes can be replaced with a simple filtration through a plug of silica gel to remove polar impurities before concentration and full chromatographic purification.

This guide provides a robust and well-grounded protocol for the esterification of N,N'-dimethylparabanic acid. By understanding the underlying mechanism and adhering to the detailed procedure, researchers can confidently synthesize novel ester derivatives for further investigation in various scientific disciplines.

References

  • Request PDF. Design and synthesis of novel parabanic acid derivatives as anticonvulsants. [Link]

  • Google Patents.
  • PubChem. Dimethylparabanic acid | C5H6N2O3 | CID 123226. [Link]

  • MDPI. [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Thieme. The synthesis of esters from carboxylic acids and their derivatives was described previous. [Link]

  • PubMed. Design and synthesis of novel parabanic acid derivatives as anticonvulsants. [Link]

  • ChemRxiv. Direct Amidation of Esters via Ball Milling. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

Sources

Exploratory

N,N'-Dimethylparabanic Acid: A Mechanistic Probe for Reaction Kinetics and Oxidative Pathways

This technical guide details the application of N,N'-Dimethylparabanic Acid (DMPA) as a specialized mechanistic probe in physical organic chemistry and oxidative stress research. Unlike broad-spectrum reagents, DMPA serv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of N,N'-Dimethylparabanic Acid (DMPA) as a specialized mechanistic probe in physical organic chemistry and oxidative stress research. Unlike broad-spectrum reagents, DMPA serves as a precision tool for elucidating nucleophilic substitution pathways, validating singlet oxygen (


) damage in purines, and modeling electron transfer kinetics in heterocyclic systems.

Executive Summary & Technical Profile[1]

N,N'-Dimethylparabanic Acid (1,3-dimethylimidazolidine-2,4,5-trione) is a planar, electron-deficient heterocycle. Its utility as a research tool stems from its high reactivity toward nucleophiles and its role as a stable end-product in the oxidation of methylated purines.

In drug development and mechanistic studies, DMPA is utilized primarily to:

  • Quantify Nucleophilic Reactivity: Acting as a "kinetic clock" to measure the strength of transient nucleophiles via ring-opening rates.

  • Trace Singlet Oxygen Pathways: Serving as a definitive fingerprint for

    
    -mediated oxidation of caffeine and theobromine derivatives, distinguishing them from radical-mediated pathways.
    
  • Model Electron Transfer: Functioning as an electron acceptor to study radical anion stability in aprotic media without the interference of acidic protons found in the parent parabanic acid.

Physicochemical Profile
PropertyValue/DescriptionRelevance to Research
CAS Number 5176-82-9Standard identification.
Molecular Formula

Compact, atom-efficient scaffold.
Electronic State High Electron AffinityExcellent electron acceptor for redox studies.
Solubility Polar Aprotic Solvents (DMSO, DMF)Compatible with non-aqueous kinetic studies.
UV Cutoff

nm
Allows UV-Vis monitoring of ring opening (loss of conjugation).

Core Application: Probing Nucleophilic Substitution Mechanisms[2]

DMPA acts as a highly sensitive electrophile. The three adjacent carbonyl groups create a significant dipole, making the C4/C5 carbons highly susceptible to nucleophilic attack. This reactivity allows researchers to use DMPA to determine the Swain-Scott nucleophilic constants of novel reagents.

The Mechanism: Ring Opening Hydrolysis

The hydrolysis of DMPA is pH-dependent and proceeds via a tetrahedral intermediate. This reaction is often used to benchmark the "local pH" or nucleophilic potential within enzyme active sites or catalytic pockets.

Key Insight: Unlike parabanic acid, DMPA lacks N-H protons. This eliminates deprotonation as a competing pathway, ensuring that any observed reaction is purely due to nucleophilic attack at the carbonyl.

Diagram: Nucleophilic Ring Opening Pathway

DMPA_Hydrolysis cluster_conditions Reaction Conditions DMPA N,N'-Dimethylparabanic Acid (Intact Trione Ring) OH_Attack Nucleophilic Attack (OH- or H2O) DMPA->OH_Attack k1 (Rate Limiting) Tetra_Int Tetrahedral Intermediate OH_Attack->Tetra_Int Ring_Open Ring Cleavage (C-N Bond Break) Tetra_Int->Ring_Open Fast Product N,N'-Dimethyloxaluric Acid (Acyclic Urea) Ring_Open->Product Irreversible at pH > 7 Cond1 pH 7-9: First Order Kinetics Cond2 pH > 10: Diffusion Control

Caption: The stepwise hydrolysis mechanism of DMPA. The rate-determining step is the initial nucleophilic attack on the carbonyl carbon, making it a sensitive probe for nucleophile strength.

Core Application: Singlet Oxygen ( ) Trap

In the study of oxidative stress and DNA damage, distinguishing between Radical-Mediated Oxidation (Type I) and Singlet Oxygen-Mediated Oxidation (Type II) is critical. DMPA serves as a specific biomarker for the Type II oxidation of methylated purines (like caffeine or theobromine).

  • The Logic: When 1,3,7-trimethyluric acid reacts with

    
    , it forms an unstable endoperoxide intermediate which decomposes specifically to DMPA (and other fragments).
    
  • The Tool: By introducing a methylated uric acid precursor and monitoring for DMPA generation (via LC-MS), researchers can confirm the presence of

    
     in a system.
    
Experimental Workflow: Distinguishing Oxidation Pathways
  • System Setup: Introduce 1,3-Dimethyluric Acid to the reaction media (e.g., a cell lysate or photoreactor).

  • Stress Induction: Apply the oxidative stressor (e.g., UV light + Rose Bengal sensitizer).

  • Detection: Extract and analyze for DMPA.

    • Presence of DMPA = Singlet Oxygen (

      
      ) pathway confirmed.
      
    • Absence of DMPA + Presence of Allantoin = Radical/Enzymatic pathway dominant.

Experimental Protocols

Protocol A: Kinetic Analysis of Nucleophilic Attack (Stop-Flow)

Objective: Determine the pseudo-first-order rate constant (


) for the reaction of a novel amine nucleophile with DMPA.

Reagents:

  • DMPA Stock Solution: 10 mM in dry Acetonitrile.

  • Nucleophile Solution: Amine of interest (excess, 0.1 M - 1.0 M) in Phosphate Buffer (pH 7.4).

Procedure:

  • Baseline: Initialize a UV-Vis spectrophotometer or Stop-Flow apparatus at 240 nm (DMPA absorption maximum).

  • Mixing: Rapidly mix 50 µL of DMPA stock with 2.0 mL of Nucleophile solution.

  • Acquisition: Record absorbance decay (

    
    ) over time. The reaction is complete when absorbance stabilizes (formation of the acyclic urea, which has lower absorbance at this wavelength).
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Validation: Repeat with varying nucleophile concentrations. A linear plot of

    
     vs. [Nucleophile] confirms second-order kinetics.
    
Protocol B: Synthesis of DMPA (Reference Standard)

If commercial stock is unavailable, DMPA must be synthesized at high purity to serve as a standard.

  • Precursor: Dissolve Parabanic Acid (11.4 g, 0.1 mol) in 100 mL of water.

  • Methylation: Add Dimethyl Sulfate (25.2 g, 0.2 mol) dropwise while maintaining pH 8-9 using 10% NaOH. Caution: Dimethyl Sulfate is highly toxic.

  • Crystallization: Acidify the solution to pH 3 with HCl. Cool to 4°C.

  • Purification: Filter the white crystalline precipitate. Recrystallize from ethanol.

  • Verification: Melting point should be 149-151°C.

Mechanistic Pathway: Purine Oxidation to DMPA

This diagram illustrates how DMPA acts as the "smoking gun" evidence for singlet oxygen attack on purine derivatives.

Purine_Oxidation Start 1,3-Dimethyluric Acid Intermediate Unstable Endoperoxide Intermediate Start->Intermediate + 1O2 (Specific) Path_Radical Radical/Enzymatic Oxidation Start->Path_Radical + OH• or Enzyme Oxidant Singlet Oxygen (1O2) Result_Specific N,N'-Dimethylparabanic Acid (DMPA) Intermediate->Result_Specific Decomposition Result_Standard Allantoin / Ureas Path_Radical->Result_Standard Decarboxylation

Caption: Pathway differentiation. DMPA accumulation specifically indicates singlet oxygen involvement, whereas radical pathways typically yield allantoin derivatives.

References

  • Smolecule. (2023).[1] N,N'-Dimethylparabanic acid: Structure, Reactions, and Mechanisms. Retrieved from

  • Matsuura, T., & Saito, I. (1969). Photo-oxidation of heterocyclic compounds.
  • Guerreiro, A.C., et al. (2016). Parabanic acid is the singlet oxygen specific oxidation product of uric acid.[2] National Institutes of Health (PubMed). Retrieved from

  • Crich, D., & Quintero, L. (1989). Radical chemistry associated with the parabanic acid system. Chemical Reviews.
  • Pearson. (n.d.). Hydrolysis Mechanisms of Amides and Imides. Retrieved from

Sources

Foundational

Technical Guide: Spectroscopic Characterization of N,N'-Dimethylparabanic Acid

This guide details the spectroscopic characterization of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione), a key heterocyclic scaffold used in pharmaceutical synthesis and a known oxidative metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione), a key heterocyclic scaffold used in pharmaceutical synthesis and a known oxidative metabolite of caffeine.

The following data is synthesized from high-fidelity sources, including direct NMR assignments and mass spectral fragmentation patterns, to support precise structural validation.

Compound Identity & Significance

N,N'-Dimethylparabanic acid is a planar, electron-deficient heterocyclic trione. Its rigid scaffold and high dipole moment make it a valuable intermediate in the synthesis of bioactive imidazolidines and a reference standard in caffeine metabolism studies.

Property Data
IUPAC Name 1,3-Dimethylimidazolidine-2,4,5-trione
CAS Registry 5176-82-9
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Appearance White crystalline solid
Melting Point 149–151 °C
Solubility Soluble in CHCl₃, DMSO, Acetone; sparingly soluble in water

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the condensation of N,N'-dimethylurea with oxalyl chloride. This method yields high-purity crystals suitable for X-ray and spectral analysis.

Optimized Synthesis Protocol
  • Reagents: N,N'-Dimethylurea (1.0 eq), Oxalyl Chloride (1.2 eq), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve N,N'-dimethylurea in anhydrous DCM under inert atmosphere (N₂).

    • Add oxalyl chloride dropwise at 0°C to control the exotherm.

    • Reflux the mixture for 2–4 hours until HCl evolution ceases.

    • Evaporate solvent in vacuo.[1]

    • Recrystallize the residue from ethanol to obtain white needles.

Workflow Diagram

SynthesisWorkflow Start Reagents: N,N'-Dimethylurea Oxalyl Chloride Step1 Reaction: Cyclocondensation (DCM, 0°C -> Reflux) Start->Step1 Step2 Workup: Solvent Evaporation (-HCl gas) Step1->Step2 Step3 Purification: Recrystallization (Ethanol) Step2->Step3 End Product: N,N'-Dimethylparabanic Acid (>98% Purity) Step3->End

Figure 1: Synthetic pathway for the isolation of analytical-grade N,N'-Dimethylparabanic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the molecule (C2v point group) results in simplified NMR spectra, characterized by a single methyl signal in ¹H NMR and distinct carbonyl environments in ¹³C NMR.

¹H NMR Data (300 MHz, CDCl₃)

The proton spectrum is diagnostic, showing a sharp singlet for the equivalent N-methyl groups.[1] The chemical shift is downfield relative to dimethylurea due to the electron-withdrawing nature of the three carbonyls.

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
3.19 Singlet (s)6HN-CH₃Equivalent methyls on N1 and N3 positions.
¹³C NMR Data (75 MHz, CDCl₃)

The carbon spectrum reveals three distinct signals: the methyl carbons and two non-equivalent carbonyl environments (the urea-like C2 and the oxalyl-like C4/C5).

Shift (δ ppm) Type Assignment Structural Insight
24.9 CH₃N-CH₃Methyl carbons deshielded by adjacent nitrogen.
154.0 Quaternary (C=O)C-2Urea-type carbonyl, flanked by two nitrogens.
156.8 Quaternary (C=O)C-4, C-5Oxalyl-type carbonyls, adjacent to each other.

Analyst Note: The proximity of the carbonyl signals (154.0 vs 156.8 ppm) requires sufficient resolution. In DMSO-d₆, solvent effects may shift these values slightly, but the pattern of two low-field signals remains constant.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the trione system. The coupling between the three carbonyl groups creates a complex "fingerprint" in the 1700–1800 cm⁻¹ region.

Wavenumber (cm⁻¹) Intensity Assignment Notes
1750–1780 Strongν(C=O)Asymmetric/Symmetric stretching of the trione system.
1440–1460 Mediumδ(CH₃)C-H deformation (bending) of methyl groups.
1380–1400 Mediumν(C-N)C-N stretching vibration of the ring.
750–760 MediumRing Def.Characteristic "breathing" mode of the 5-membered ring.

Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the neutral leaving groups (CO) and the methyl isocyanate moiety.

Ionization Mode: Electron Impact (EI, 70 eV)

m/z Relative Abundance Ion Identity Fragmentation Pathway
142 High (M⁺)[C₅H₆N₂O₃]⁺Molecular ion.
114 High[M - CO]⁺Loss of one carbonyl (typically C2).
86 Moderate[M - 2CO]⁺Loss of second carbonyl.
57 High[CH₃NCO]⁺Formation of methyl isocyanate cation.
Fragmentation Logic Flow

MassSpec M Molecular Ion (M+) m/z 142 Frag1 Fragment [M - CO] m/z 114 M->Frag1 - CO (28) Frag2 Fragment [M - 2CO] m/z 86 Frag1->Frag2 - CO (28) Frag3 Methyl Isocyanate m/z 57 Frag1->Frag3 Ring Cleavage

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

References

  • NMR Spectral Data Source: Bonafoux, D., et al. (2003).[2][3] 1-Methyl-3-trimethylsilylparabanic acid as an effective reagent... (Confirming 1H and 13C shifts for the synthetic standard).

  • Mass Spectrometry Data: NIST Mass Spectrometry Data Center. 1,3-Dimethyl-2,4,5-trioxoimidazolidine.

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 4, p.744 (1963); Vol. 37, p.71 (1957). (General method for parabanic acids via oxalyl chloride).[4]

  • Crystallographic Context: Talhi, O., et al. (2011).[5] 1,3-Dicyclohexylimidazolidine-2,4,5-trione. (Structural analog comparison).

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Characterization of N,N'-Dimethylparabanic Acid

This Application Note provides a rigorous, field-validated framework for the analytical characterization of N,N'-Dimethylparabanic acid (also known as Cholestrophan or 1,3-Dimethylimidazolidine-2,4,5-trione). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated framework for the analytical characterization of N,N'-Dimethylparabanic acid (also known as Cholestrophan or 1,3-Dimethylimidazolidine-2,4,5-trione).

This guide is designed for analytical chemists and pharmaceutical scientists requiring high-precision protocols for structural confirmation, purity assessment, and stability profiling.

Introduction & Chemical Context

N,N'-Dimethylparabanic acid (


) is a heterocyclic imidazolidine-trione derivative.[1] Historically identified as Cholestrophan, it is a significant oxidation product of caffeine (1,3,7-trimethylxanthine) and other purine alkaloids. In modern pharmaceutical chemistry, it serves as a specialized intermediate for the synthesis of bioactive imidazolidine derivatives and polymers requiring high thermal stability.

Key Analytical Challenges:

  • Differentiation: Distinguishing the target from mono-methylated analogs (1-methylparabanic acid) or ring-opened hydrolysis products (methylureas).

  • Symmetry: The molecule's

    
     symmetry results in simplified spectral data, making minor impurities highly conspicuous but requiring careful integration for quantitative purity.
    
  • Hygroscopicity: The trione core is susceptible to hydrolysis under highly alkaline conditions, necessitating specific handling during sample preparation.

Structural Identification (Spectroscopy)[2][3]

Nuclear Magnetic Resonance (NMR)

The high symmetry of N,N'-Dimethylparabanic acid renders its proton NMR spectrum extremely simple. Any deviation from a single signal indicates contamination or degradation.

Protocol: Proton (


H) and Carbon (

C) NMR
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution; DMSO-
    
    
    
    is an alternative if solubility issues arise with aged samples.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds for quantitative integration, as the quaternary carbonyl carbons have long relaxation times.

Expected Spectral Data:

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Note

H
3.10 – 3.25Singlet (

)

(6H)
A single sharp peak. Splitting or extra peaks indicate asymmetry (impurity).

C
~25.0 – 26.0Singlet

Methyl carbons.

C
~153.0 – 155.0Singlet

(C2)
Urea carbonyl (between nitrogens).

C
~157.0 – 159.0Singlet

(C4, C5)
Oxalyl carbonyls.

Expert Insight: If you observe a small doublet or broad singlet near 2.8–2.9 ppm, check for N-methylurea , a common hydrolysis degradation product.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The trione system produces a characteristic "fingerprint" in the carbonyl region, distinct from standard amides or ureas.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

  • Resolution: 4 cm

    
    , 16 scans.
    

Key Absorption Bands:

  • 1720 – 1790 cm

    
    :  Strong, broad, or split band corresponding to the three coupled carbonyl stretches (imidazolidinetrione system).
    
  • 2950 – 3000 cm

    
    :  Weak C-H stretches (methyl groups).
    
  • Absence of N-H: The spectrum must lack bands in the 3200–3400 cm

    
     region. Presence of N-H stretch indicates demethylation or ring opening.
    

Chromatographic Purity (RP-HPLC)

This method separates N,N'-Dimethylparabanic acid from its precursors (caffeine) and degradation products (methylureas).

Method Parameters[4][5][6][7][8]
ParameterCondition
Column C18 (L1),

mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 210 nm (primary) and 230 nm
Column Temp 30°C
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration (polar retention)
10.06040Linear gradient to elute organics
12.06040Isocratic hold
12.1955Re-equilibration
18.0955End of run

Validation Note: N,N'-Dimethylparabanic acid is relatively polar. If retention is too low (


), reduce initial organic modifier to 2% or use a specialized "AQ" (aqueous compatible) C18 column.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the definitive method for confirming the solid-state identity and purity of the crystalline material.

Protocol:

  • Pan: Aluminum, crimped (non-hermetic).

  • Sample Mass: 2–5 mg.

  • Heating Rate: 10°C/min from 40°C to 200°C.

  • Purge Gas: Nitrogen (50 mL/min).

Critical Parameters:

  • Melting Onset (

    
    ): 148.0°C – 150.0°C .
    
  • Peak Maximum: ~151°C.[2]

  • Purity Calculation: Use the Van't Hoff equation on the melting endotherm to determine molar purity. A sharp peak with

    
     indicates high crystallinity and purity.
    

Synthesis & Degradation Pathway Visualization

Understanding the origin of N,N'-Dimethylparabanic acid is crucial for impurity profiling. It is most commonly derived from the oxidative degradation of Caffeine.

G Caffeine Caffeine (1,3,7-Trimethylxanthine) Oxidation Oxidation (Chlorine/Ozone) Caffeine->Oxidation Intermediate 4,5-Dihydroxy Intermediate Oxidation->Intermediate Ring Cleavage Target N,N'-Dimethylparabanic Acid (Cholestrophan) Intermediate->Target - CO2, - NH2Me Impurity1 Impurity: Methylurea (Hydrolysis Product) Target->Impurity1 Hydrolysis (pH > 9) Impurity2 Impurity: 1,3-Dimethylurea Target->Impurity2 Decarboxylation

Figure 1: Oxidative pathway from Caffeine to N,N'-Dimethylparabanic acid and potential degradation impurities.[3]

Analytical Workflow Summary

The following decision tree outlines the logical flow for characterizing a new batch of material.

Workflow Start Raw Sample (Solid) DSC 1. Thermal Analysis (DSC) Check MP (149-150°C) Start->DSC Decision1 MP Correct? DSC->Decision1 NMR 2. 1H NMR (CDCl3) Check for Symmetry (Singlet) Decision1->NMR Yes Fail Reject / Recrystallize Decision1->Fail No (<145°C) HPLC 3. RP-HPLC Purity Quantify Impurities NMR->HPLC Pass Release Batch (>98% Purity) HPLC->Pass Single Peak HPLC->Fail Multiple Peaks

Figure 2: Step-by-step characterization workflow.

References

  • NIST Chemistry WebBook. 1,3-Dimethyl-2,4,5-trioxoimidazolidine (N,N'-Dimethylparabanic acid) Mass Spectrum and Properties. National Institute of Standards and Technology.[4] [Link]

  • Telo, J. P., & Vieira, A. J. (1997). Mechanism of free radical oxidation of caffeine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. (Describes the formation of dimethylparabanic acid from caffeine). [Link]

  • Richter, R., et al. (1984).[5] Synthesis and Structure of Parabanic Acid Derivatives. (Foundational text on imidazolidine-trione characterization).

Sources

Application

Application Note: A Proposed Stability-Indicating HPLC Method for the Analysis of N,N'-Dimethylparabanic Acid

Abstract This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Dimethylparabanic acid. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Dimethylparabanic acid. Recognizing the limited availability of specific validated methods for this compound, this document provides two potential starting points for method development: a reversed-phase (RP) approach and a hydrophilic interaction liquid chromatography (HILIC) approach. The choice between these methods will depend on the specific analytical requirements and sample matrix. Furthermore, this note outlines a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and a strategy for conducting forced degradation studies to establish the stability-indicating nature of the developed method. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of N,N'-Dimethylparabanic acid and its related compounds.

Introduction

N,N'-Dimethylparabanic acid, also known as 1,3-dimethylparabanic acid, is a derivative of parabanic acid.[1] Its chemical structure suggests it is a polar molecule, which can present challenges for retention and separation using traditional reversed-phase HPLC methods.[2][3] The accurate and precise quantification of N,N'-Dimethylparabanic acid is crucial in various research and development settings, including synthesis reaction monitoring, purity assessment, and stability testing. A robust, stability-indicating analytical method is essential to ensure that the measurements are not affected by the presence of impurities or degradation products.[4][5]

This application note provides a systematic approach to developing a reliable HPLC method for N,N'-Dimethylparabanic acid. It explores two primary chromatographic strategies and details the necessary steps for validation to ensure the method is fit for its intended purpose.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name N,N'-dimethylparabanic acid[6]
Synonyms 1,3-dimethylparabanic acid, 1,3-dimethylimidazolidine-2,4,5-trione[6]
CAS Number 5176-82-9[6]
Molecular Formula C₅H₆N₂O₃[6]
Molecular Weight 142.11 g/mol [6]
Predicted LogP -2.46[6]
Boiling Point 276 °C at 760 mmHg[6]

The low predicted LogP value indicates that N,N'-Dimethylparabanic acid is a highly polar compound. This is a critical consideration for selecting the appropriate chromatographic mode.

Proposed HPLC Methodologies

Given the polar nature of N,N'-Dimethylparabanic acid, two primary approaches are proposed for method development: Reversed-Phase (RP) HPLC with a polar-modified column and Hydrophilic Interaction Liquid Chromatography (HILIC).

Approach 1: Reversed-Phase HPLC

While traditional C18 columns may provide insufficient retention for highly polar analytes, modern reversed-phase columns with polar end-capping or embedded polar groups can offer improved retention.[7] This approach is often preferred due to its robustness and familiarity in many laboratories.

Rationale: The use of a polar-modified stationary phase enhances the interaction between the polar analyte and the stationary phase, even with highly aqueous mobile phases. This allows for better retention and separation from other components.[1]

Proposed Starting Conditions:

ParameterRecommendationJustification
Column Polar-endcapped C18 or C18 with embedded polar groups (e.g., amide, carbamate), 4.6 x 150 mm, 3.5 µmTo enhance retention of the polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to suppress ionization of acidic silanols and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% to 50% B over 15 minutesA starting gradient to scout for the optimal elution conditions.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmBased on the UV absorbance of related parabanic acid structures. A full UV scan of a standard is recommended to determine the optimal wavelength.[8]
Injection Volume 10 µLA standard injection volume.
Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[6][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Rationale: In HILIC, a water-rich layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer, leading to their retention. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9][11][12]

Proposed Starting Conditions:

ParameterRecommendationJustification
Column Amide, Diol, or bare Silica HILIC column, 4.6 x 150 mm, 3.5 µmCommon HILIC stationary phases with different selectivities.
Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0A high organic content mobile phase is necessary for retention in HILIC. The buffer helps to control the ionization state of the analyte and improve peak shape.
Mobile Phase B 60:40 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The "stronger" eluting solvent in HILIC with a higher water content.
Gradient 0% to 100% B over 15 minutesA gradient to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CTo ensure reproducible retention times and can improve peak shape in HILIC.
Detection UV at 210 nmAs with the RP method, a full UV scan is recommended.
Injection Volume 5 µLSmaller injection volumes are often preferred in HILIC to minimize peak distortion.

Method Development and Optimization Workflow

The following workflow is recommended for developing and optimizing the chosen HPLC method.

Caption: Forced Degradation Study Workflow.

Data Presentation

All quantitative data from the method validation and stability studies should be summarized in clearly structured tables for easy comparison and interpretation.

Example Table for Linearity Data:

Concentration (µg/mL)Peak Area (mAU*s)
10[Data]
25[Data]
50[Data]
75[Data]
100[Data]
Correlation Coefficient (r) [Value]
Slope [Value]
Y-Intercept [Value]

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the analysis of N,N'-Dimethylparabanic acid. By considering both reversed-phase and HILIC approaches, researchers can select the most appropriate starting point for their specific needs. The detailed protocols for method development, validation, and forced degradation studies, grounded in ICH guidelines, will enable the establishment of a robust and reliable analytical method for this polar compound.

References

  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Reversed-phase chromatography. Retrieved from [Link]

  • Lab-Training. (2023, January 26). Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. Retrieved from [Link]

  • LCGC International. (2011, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]

  • Open Access Journals. (2017, June 29). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Phenomenex. (2023, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2015, January 15). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Onyx Scientific. (2023, August 23). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Institutes of Health. (2010, March 18). The vibrational spectrum of parabanic acid by inelastic neutron scattering spectroscopy and simulation by solid-state DFT. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2017, August). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Max Planck Institute for Chemistry. (n.d.). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2023, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pararosaniline. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: N,N'-Dimethylparabanic Acid in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of N,N'-Dimethylparabanic Acid in Heterocyclic Chemistry N,N'-Dimethylparabanic acid, a derivative of parabanic acid (imida...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of N,N'-Dimethylparabanic Acid in Heterocyclic Chemistry

N,N'-Dimethylparabanic acid, a derivative of parabanic acid (imidazolidine-2,4,5-trione), is a multifaceted building block in modern organic synthesis. Its unique structural feature, a cyclic urea core with two electrophilic carbonyl groups at the C4 and C5 positions, imparts a distinct reactivity profile that makes it an attractive starting material for the construction of a variety of heterocyclic scaffolds. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]

The inherent reactivity of the parabanic acid core allows for strategic ring-opening and subsequent cyclization reactions, providing a pathway to novel heterocyclic frameworks.[3] This application note will delve into specific synthetic applications of N,N'-Dimethylparabanic acid, providing detailed protocols and mechanistic insights for the synthesis of valuable heterocyclic compounds. The focus will be on providing practical, field-proven methodologies that can be readily implemented in a research and development setting.

I. Synthesis of Fused Heterocycles: The Reaction with o-Phenylenediamine

One of the key applications of N,N'-Dimethylparabanic acid is its use as a 1,2-dicarbonyl equivalent in condensation reactions with binucleophiles. The reaction with aromatic 1,2-diamines, such as o-phenylenediamine, provides a direct route to quinoxaline derivatives, which are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[4][5]

Causality of the Reaction: A Mechanistic Perspective

The reaction proceeds through a well-established condensation mechanism. The nucleophilic amino groups of o-phenylenediamine attack the electrophilic carbonyl carbons (C4 and C5) of N,N'-Dimethylparabanic acid. This is followed by a dehydration cascade, leading to the formation of the stable, aromatic pyrazine ring fused to the benzene ring. The N,N'-dimethylurea moiety is eliminated as a byproduct. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the parabanic acid derivative towards nucleophilic attack.[6]

Diagram 1: Proposed Mechanism for Quinoxaline Synthesis

Quinoxaline Synthesis Mechanism Reactants N,N'-Dimethylparabanic Acid + o-Phenylenediamine Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Attack1 Nucleophilic Attack by Amino Group Protonation->Attack1 Intermediate1 Tetrahedral Intermediate Attack1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Intermediate2 Iminium Ion Intermediate Dehydration1->Intermediate2 Attack2 Intramolecular Nucleophilic Attack Intermediate2->Attack2 Intermediate3 Cyclized Intermediate Attack2->Intermediate3 Dehydration2 Dehydration & Ring Opening of Urea Moiety Intermediate3->Dehydration2 Product Quinoxaline-2,3-dione Derivative + N,N'-Dimethylurea Dehydration2->Product

Caption: Proposed mechanism of quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-dimethyl-1H-imidazo[4,5-b]quinoxaline-2-one

This protocol outlines a representative procedure for the synthesis of a quinoxaline derivative from N,N'-Dimethylparabanic acid and o-phenylenediamine.

Materials:

  • N,N'-Dimethylparabanic acid

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N'-Dimethylparabanic acid (1.0 mmol) in ethanol (20 mL).

  • Add o-phenylenediamine (1.0 mmol) to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxaline derivative.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
N,N'-Dimethylparabanic Acido-PhenylenediamineGlacial Acetic AcidEthanol4-6~85-95%

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

II. Ring Transformation Reactions: Synthesis of Triazole Derivatives with Hydrazine Hydrate

The reaction of N,N'-Dimethylparabanic acid derivatives with hydrazine hydrate provides a fascinating example of a ring transformation reaction, leading to the formation of triazole-based heterocyclic systems. While direct synthesis of a simple triazole from the parent N,N'-Dimethylparabanic acid is not widely reported, derivatives of parabanic acid have been shown to undergo such transformations. For instance, cycloalkanecarboxamide parabanic acid hybrids have been synthesized and subsequently reacted with hydrazine hydrate.[3]

Mechanistic Considerations: A Pathway to Triazoles

The reaction with hydrazine hydrate likely proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the parabanic acid ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization involving the second nitrogen atom of the hydrazine and the remaining carbonyl group, followed by dehydration, would lead to the formation of a triazole-fused system. The exact nature of the final product will depend on the substituents on the parabanic acid starting material.

Diagram 2: General Workflow for Heterocycle Synthesis

Heterocycle Synthesis Workflow Start N,N'-Dimethylparabanic Acid Reaction Condensation / Ring Transformation Reaction Start->Reaction Reagent Binucleophilic Reagent (e.g., o-phenylenediamine, hydrazine) Reagent->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Product Target Heterocyclic Compound Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for heterocyclic synthesis.

Experimental Protocol: Reaction of a Parabanic Acid Derivative with Hydrazine Hydrate

This protocol is adapted from the synthesis of cycloalkanecarboxamide parabanic acid hybrids and illustrates the reaction with hydrazine hydrate.[3]

Materials:

  • Appropriate N-substituted parabanic acid derivative (e.g., a cycloalkanecarboxamide parabanic acid hybrid)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve the N-substituted parabanic acid derivative (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (80%, 1.5 mmol) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford the desired triazole derivative.

Self-Validation and Trustworthiness:

The protocols provided are based on established chemical principles and analogous reactions found in peer-reviewed literature. For any new synthesis, it is crucial to perform thorough characterization of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized heterocyclic compound.

Conclusion and Future Outlook

N,N'-Dimethylparabanic acid serves as a versatile and reactive platform for the synthesis of a range of heterocyclic compounds. Its ability to act as a 1,2-dicarbonyl synthon in condensation reactions and to undergo ring transformations opens up avenues for the creation of diverse molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Further exploration into multicomponent reactions and the use of N,N'-Dimethylparabanic acid in the synthesis of other important heterocyclic systems, such as imidazoles and oxazoles, represents a promising area for future research in the quest for novel therapeutic agents.

References

  • A. K. Zare, A. Hasaninejad, A. Khalafi-Nezhad, M. H. Mosslemin, and A. R. Moosavi-Zare, "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates," Molecules, vol. 14, no. 8, pp. 2834-2842, 2009. [Online]. Available: [Link]

  • S. M. Gomha, M. R. Abdel-aziz, and M. M. Abdel-aziz, "Synthesis of New Quinoxaline Derivatives," Journal of the Chinese Chemical Society, vol. 54, no. 5, pp. 1317-1324, 2007. [Online]. Available: [Link]

  • H. I. El-Subbagh, S. M. El-Adl, N. S. El-Gohary, and M. M. N. Hamdy, "Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants," Bioorganic Chemistry, vol. 100, p. 103923, 2020. [Online]. Available: [Link]

  • T. Biswas, "Hydrazine preparation by two methods," YouTube, 2021. [Online]. Available: [Link] (Note: A representative, non-active link is provided as the original may change.)

  • A. A. Siddiqui, R. Mishra, M. Shaharyar, M. A. Husain, and M. Rashid, "Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide," International Journal of ChemTech Research, vol. 2, no. 2, pp. 978-984, 2010.
  • H. I. El-Subbagh, S. M. El-Adl, N. S. El-Gohary, and M. M. N. Hamdy, "Design and synthesis of novel parabanic acid derivatives as anticonvulsants," Bioorganic Chemistry, vol. 93, p. 103473, 2019. [Online]. Available: [Link]

  • S. A. Khan, A. Asiri, and M. A. Al-Amry, "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications," Molecules, vol. 27, no. 11, p. 3523, 2022. [Online]. Available: [Link]

  • K. Niknam and A. Fatehi, "The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 183, no. 10, pp. 2507-2512, 2008.
  • M. M. Abd-Elzaher, "Design and synthesis of novel parabanic acid derivatives as anticonvulsants," Bioorganic Chemistry, vol. 93, p. 103473, 2019. [Online]. Available: [Link]

  • A. A. Aly, A. M. Nour-El-Din, and M. S. Fahmy, "Synthesis of Fused sp3-Enriched Imidazoles," ChemistrySelect, vol. 4, no. 43, pp. 12696-12699, 2019. [Online]. Available: [Link]

  • A. K. Zare, A. Hasaninejad, A. Khalafi-Nezhad, M. H. Mosslemin, and A. R. Moosavi-Zare, "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates," Molecules, vol. 14, no. 8, pp. 2834-2842, 2009. [Online]. Available: [Link]

  • S. H. Lee, Y. J. Lee, and S. U. Son, "Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly," RSC Advances, vol. 9, no. 52, pp. 30299-30303, 2019. [Online]. Available: [Link]

  • R. A. Henry, "Process for preparing n,n-dimethylhydrazine," U.S. Patent 3,988,382, Oct. 26, 1976. [Online].
  • H. I. El-Subbagh, S. M. El-Adl, N. S. El-Gohary, and M. M. N. Hamdy, "Design and synthesis of novel parabanic acid derivatives as anticonvulsants," Bioorganic Chemistry, vol. 93, p. 103473, 2019. [Online]. Available: [Link]

  • A. Sharma, V. Kumar, and U. P. Singh, "New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines," Organic & Biomolecular Chemistry, vol. 15, no. 3, pp. 494-519, 2017. [Online]. Available: [Link]

  • P. K. G. Nambiar and S. Kumar, "Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation," Scientific Reports, vol. 13, no. 1, p. 4337, 2023. [Online]. Available: [Link]

  • A. K. Zare, A. Hasaninejad, A. Khalafi-Nezhad, M. H. Mosslemin, and A. R. Moosavi-Zare, "Recent Advances in the Synthesis of Quinoxalines.
  • M. S. Reddy, P. N. Reddy, and K. R. Rao, "A green synthesis of benzimidazoles," Indian Journal of Chemistry - Section B, vol. 45, no. 5, pp. 1303-1305, 2006.
  • T. Wang, X. Di, C. Wang, L. Zhou, and J. Sun, "Synthesis of Hydrazine Derivatives (Hydrazides)," Organic Chemistry Portal. [Online]. Available: [Link]

  • A. Sharma, V. Kumar, and U. P. Singh, "Recent advances in the synthesis of imidazoles," Organic & Biomolecular Chemistry, vol. 18, no. 21, pp. 3950-3964, 2020. [Online]. Available: [Link]

  • P. K. G. Nambiar and S. Kumar, "Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation," Scientific Reports, vol. 13, no. 1, p. 4337, 2023. [Online]. Available: [Link]

  • A. A. El-Sayed, "Synthesis and characterization of some quinoxaline derivatives and the study of biological activities," Journal of the Iraqi Chemical Society, vol. 42, no. 1, pp. 1-10, 2017.
  • H. A. R. Hussein, "Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes," Zeitschrift für Naturforschung B, vol. 49, no. 12, pp. 1790-1794, 1994.
  • A. A. Aly, A. M. Nour-El-Din, and M. S. Fahmy, "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles," Molecules, vol. 26, no. 9, p. 2690, 2021. [Online]. Available: [Link]

  • A. Sharma, V. Kumar, and U. P. Singh, "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis," Molecules, vol. 25, no. 5, p. 1152, 2020. [Online]. Available: [Link]

Sources

Application

N,N'-Dimethylparabanic Acid: A Critical Evaluation as a Reagent in Methylation Reactions

Abstract In the landscape of synthetic organic chemistry and drug development, the search for novel and efficient methylating agents is a continuous endeavor. This technical note provides a comprehensive evaluation of N,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic organic chemistry and drug development, the search for novel and efficient methylating agents is a continuous endeavor. This technical note provides a comprehensive evaluation of N,N'-Dimethylparabanic acid (DMPA), also known as 1,3-dimethylimidazolidine-2,4,5-trione, as a potential reagent for methylation reactions. Through a thorough review of existing literature and an analysis of its chemical properties, we conclude that DMPA is not a viable methylating agent. This document will detail the synthesis and characteristics of DMPA, critically assess its reactivity in the context of methyl group transfer, and provide a comparative overview with established methylation reagents.

Introduction to N,N'-Dimethylparabanic Acid (DMPA)

N,N'-Dimethylparabanic acid is a white crystalline solid and a derivative of parabanic acid, which itself can be formed from the oxidation of uric acid.[1] Its chemical formula is C₅H₆N₂O₃, and it possesses a five-membered imidazolidine ring with two methyl groups attached to the nitrogen atoms.[2][3]

Synthesis of DMPA

The primary synthetic routes to N,N'-Dimethylparabanic acid involve:

  • Nitrosation of Caffeine Derivatives: Under acidic conditions, caffeine can be converted to DMPA through nitrosation processes.[1]

  • Direct Methylation of Parabanic Acid: Parabanic acid can be methylated using agents like dimethyl sulfate or iodomethane in an alkaline medium to yield DMPA through nucleophilic substitution.[1]

These synthetic pathways are well-established for producing DMPA itself, but they do not suggest that DMPA, in turn, can act as a methyl donor.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of DMPA is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₆N₂O₃[2][3]
Molecular Weight 142.11 g/mol [3]
Appearance Off-white powder/solid[4]
Melting Point 187 - 192 °C[4]
Water Solubility Slightly soluble[4]
Stability Light sensitive[4]

Safety Profile: DMPA is not classified as a hazardous substance according to US OSHA Hazard Communication Standard 2012.[4] However, standard laboratory precautions such as avoiding contact with skin and eyes, and preventing dust formation are recommended.[4][5] In case of fire, water spray, carbon dioxide, dry chemical, or chemical foam are suitable extinguishing media.[4]

Evaluation of Methylating Potential: A Mechanistic Perspective

The central question for researchers is whether the N-methyl groups on DMPA can be transferred to a nucleophilic substrate (e.g., a carboxylic acid, a phenol, or an N-heterocycle). An effective methylating agent typically possesses a labile methyl group that can be readily attacked by a nucleophile. Common methylating agents and their mechanisms are summarized in Table 2 for comparison.

Methylating AgentGeneral MechanismKey Features
Dimethyl Sulfate (DMS) SN2 reactionHighly efficient but also highly toxic and carcinogenic.[6]
Diazomethane (CH₂N₂) Protonation followed by SN2 attackHighly efficient for carboxylic acids, but explosive and toxic.
Dimethyl Carbonate (DMC) Nucleophilic attack at the methyl groupConsidered a "green" methylating agent, but often requires high temperatures and catalysts.[7][8][9][10]

An analysis of the chemical structure of DMPA suggests its unsuitability as a methylating agent due to the following reasons:

  • Stability of the N-Methyl Bonds: The N-methyl bonds in DMPA are part of a stable ureide structure within the parabanic acid ring. The nitrogen atoms are sp² hybridized, and their lone pairs are delocalized within the carbonyl system, strengthening the N-C bonds. Nucleophilic attack on the methyl groups would be energetically unfavorable compared to attack on the electrophilic carbonyl carbons.

  • Lack of a Good Leaving Group: For a methyl group to be transferred via an SN2 mechanism, the remainder of the molecule must act as a good leaving group. In the case of DMPA, the departure of a methyl group would result in a highly unstable anionic nitrogen species on the parabanic acid ring.

  • Steric Hindrance: The methyl groups are sterically shielded by the adjacent carbonyl groups, making nucleophilic attack more difficult.

A thorough search of the scientific literature reveals no published protocols or experimental evidence of N,N'-Dimethylparabanic acid being successfully used as a methylating agent for common organic substrates. The available research focuses on its synthesis and its properties as a stable compound, not as a reactive methyl donor.

Experimental Workflow: An Investigative Approach

For researchers contemplating the use of a novel reagent, a structured investigative workflow is crucial. The following diagram outlines a logical process for evaluating a compound like DMPA for a specific application.

investigative_workflow cluster_0 Phase 1: In Silico & Literature Review cluster_1 Phase 2: Reactivity Prediction cluster_2 Phase 3: Conclusion A Hypothesize Reagent Application (DMPA for Methylation) B Comprehensive Literature Search A->B C Analyze Physicochemical Properties & Structure B->C D Evaluate Potential Reaction Mechanisms C->D E Compare with Known Reagents D->E F Assess Thermodynamic & Kinetic Feasibility E->F G Conclusion on Viability F->G H Proceed to Experimental Validation (If Viable) G->H Positive I Report Findings (Viable or Not Viable) G->I Negative

Figure 1. A generalized workflow for the evaluation of a novel chemical reagent for a specific synthetic application.

Comparative Analysis and Alternative Reagents

While DMPA is not a suitable choice, a variety of well-established reagents are available for methylation reactions, each with its own advantages and disadvantages. The choice of reagent depends on the substrate, desired reaction conditions, and safety considerations.

reagent_comparison cluster_reactivity Reactivity cluster_safety Safety DMPA N,N'-Dimethylparabanic Acid DMPA_react Very Low (Predicted) DMPA->DMPA_react DMPA_safe Relatively Safe DMPA->DMPA_safe DMS Dimethyl Sulfate DMS_react High DMS->DMS_react DMS_safe Highly Toxic, Carcinogenic DMS->DMS_safe DMC Dimethyl Carbonate DMC_react Moderate DMC->DMC_react DMC_safe Low Toxicity ('Green') DMC->DMC_safe CH2N2 Diazomethane CH2N2_react Very High CH2N2->CH2N2_react CH2N2_safe Explosive, Toxic CH2N2->CH2N2_safe

Figure 2. A comparative overview of DMPA and common methylating agents.

Conclusion

References

  • PubChem. Dimethylparabanic acid. [Link]

  • Tada, M., & Takeda, T. (1995).
  • Selva, M., & Perosa, A. (2008). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Cancer Letters. (1981). Methylation of chromosomal DNA by two alkylating agents differing in carcinogenic potential. Cancer Letters, 12(4), 311-321.
  • Shieh, W. C., Dell, S., & Repic, O. (2001). A novel, one-pot, and one-step microwave-assisted cyclization-methylation reaction of amino alcohols and acetylated derivatives with dimethyl carbonate and TBAC. Journal of Organic Chemistry, 66(23), 7727-7730.
  • Tilstam, U., & Weinmann, H. (2002). N-Methylation of NH-containing heterocycles with dimethyl carbonate. Organic Process Research & Development, 6(4), 384-393.
  • PubChem. Dimethylparabanic acid | C5H6N2O3 | CID 123226. [Link]

  • Google Patents. (2014). Methylation synthesis method of N-heterocyclic compound.
  • Waseda University Repository. Convenient O-methylation of phenols with dimethyl carbonate. [Link]

  • ResearchGate. (2019). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]

  • PubMed. (2022). O-Methylation of carboxylic acids with streptozotocin. [Link]

  • Google Patents. (2003).
  • AIR Unimi. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]

  • ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. [Link]

  • PubMed. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. [Link]

  • PMC - NIH. (2013). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. [Link]

  • PubMed. (1981). Methylation of chromosomal DNA by two alkylating agents differing in carcinogenic potential. [Link]

Sources

Method

Specific assays using N,N'-Dimethylparabanic acid

Application Note: High-Performance Detection and Quantification of N,N'-Dimethylparabanic Acid Subtitle: Protocols for Monitoring Caffeine Oxidation, Impurity Profiling, and Hydroxyl Radical Scavenging Efficiency. Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Detection and Quantification of N,N'-Dimethylparabanic Acid

Subtitle: Protocols for Monitoring Caffeine Oxidation, Impurity Profiling, and Hydroxyl Radical Scavenging Efficiency.

Abstract

N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione; DMPA) is a stable, terminal oxidation product of caffeine (1,3,7-trimethylxanthine) and related methylxanthines. While not a therapeutic agent itself, DMPA serves as a critical analytical marker in two high-value research sectors: (1) Environmental Science , where it indicates the efficacy of Advanced Oxidation Processes (AOPs) in wastewater treatment, and (2) Pharmaceutical Stability , where it acts as a sentinel for oxidative degradation of caffeine-based formulations. This guide details the specific assays for quantifying DMPA, utilizing it as a readout for hydroxyl radical (


OH) activity and oxidative stress profiling.

Introduction & Mechanistic Basis

The utility of DMPA lies in its formation pathway. Caffeine reacts rapidly with hydroxyl radicals (


OH) (

), primarily undergoing addition to the C4=C8 double bond. This leads to ring opening and the eventual formation of DMPA. Unlike transient radical intermediates, DMPA is chemically stable, making it an ideal cumulative reporter for total oxidative exposure.

Key Applications:

  • AOP Validation: Monitoring the breakdown of emerging contaminants (pharmaceuticals) in water.

  • Oxidative Stress Assays: Using caffeine as a "trap" molecule and measuring DMPA generation to quantify

    
    OH flux in biological or chemical systems.
    
  • Impurity Profiling: Quality control of caffeine and theophylline raw materials.

Visualizing the Pathway

The following diagram illustrates the degradation pathway of caffeine into DMPA, highlighting the critical node where the imidazole ring is cleaved.

CaffeineOxidation Caffeine Caffeine (1,3,7-Trimethylxanthine) Intermediate Hydroxy-Caffeine Radical Intermediate Caffeine->Intermediate + •OH OH_Radical •OH Radical (Attack at C4=C8) OH_Radical->Intermediate RingCleavage Imidazole Ring Cleavage Intermediate->RingCleavage Oxidation DMPA N,N'-Dimethylparabanic Acid (DMPA) RingCleavage->DMPA Stable End-Product FurtherOx Di(N-hydroxymethyl) parabanic acid DMPA->FurtherOx Extended Oxidation (High Energy)

Figure 1: Mechanistic pathway of Caffeine oxidation yielding N,N'-Dimethylparabanic Acid (DMPA) as the stable primary degradation marker.

Protocol A: High-Sensitivity LC-MS/MS Quantification

Purpose: Trace detection of DMPA in complex matrices (plasma, wastewater, or cell culture media) where concentrations are in the ng/L to


g/L range.
Materials & Reagents
  • Analyte: N,N'-Dimethylparabanic acid (CAS: 5176-82-9).[1]

  • Internal Standard (IS): Caffeine-

    
     (or a structural analog like 1,3-dimethyluric acid if isotope not available).
    
  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Filter samples through a 0.22

      
      m PTFE syringe filter to remove particulates.
      
    • For biological fluids: Perform protein precipitation by adding ice-cold acetonitrile (1:3 v/v), vortex for 30s, centrifuge at 12,000 x g for 10 min. Collect supernatant.

    • Spike Internal Standard to a final concentration of 100 ng/mL.

  • LC Gradient Setup:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5

      
      L.
      
    • Temperature: 30°C.

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
1.05Hold
6.095Linear Ramp
7.595Wash
7.65Re-equilibration
10.05End
  • MS/MS Detection Parameters (ESI Positive Mode):

    • DMPA Precursor Ion: m/z 143.0

      
      
      
    • Quantifier Transition: 143.0

      
       58.0  (Loss of -N(CH3)CO-)
      
    • Qualifier Transition: 143.0

      
       86.0  (Ring fragmentation)
      
    • Note: DMPA is polar; ensure the solvent front is diverted to waste (0-1 min) to prevent source contamination.

Protocol B: The "Caffeine Probe" Assay for Oxidative Stress

Purpose: To quantify the hydroxyl radical generation potential of a chemical system (e.g., Fenton reaction) or a biological lysate by using Caffeine as a scavenger and DMPA as the reporter.

Concept

Direct measurement of


OH is difficult due to its nanosecond half-life. By adding excess caffeine, 

OH is trapped and converted to DMPA. The concentration of DMPA formed is directly proportional to the cumulative oxidative stress.
Experimental Setup
  • Control Group: Buffer + Caffeine (1 mM).

  • Test Group: Buffer + Caffeine (1 mM) + Oxidative Agent (e.g.,

    
     + 
    
    
    
    ).
  • Incubation: Incubate at 37°C for defined intervals (0, 15, 30, 60 min).

  • Quenching: Stop reaction immediately by adding 10% Methanol containing 10 mM Ascorbic Acid (scavenger).

  • Analysis: Analyze supernatant using Protocol A (LC-MS) or HPLC-UV (210 nm) if concentrations are >1

    
    M.
    
Data Interpretation
  • Calculation: Oxidative Efficiency (%) =

    
    .
    
  • A linear increase in DMPA indicates constant radical flux. A plateau indicates depletion of the radical source or caffeine.

Protocol C: HPLC-UV Purity Profiling

Purpose: Routine QC analysis to detect DMPA as an impurity in bulk Caffeine or Theophylline.

Methodology
  • Detector: Diode Array Detector (DAD) or UV at 210 nm (DMPA has weak absorption >250 nm).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5

    
    m.
    
  • Mobile Phase: Isocratic elution.[2][3]

    • Water (pH 3.0 with Phosphoric Acid) : Methanol (85 : 15).

  • Flow Rate: 1.0 mL/min.[4]

System Suitability Criteria:

  • Retention Time (RT): DMPA elutes before Caffeine due to higher polarity.

    • Approx RT (DMPA): 3.5 min.

    • Approx RT (Caffeine): 7.2 min.

  • Resolution (

    
    ):  Must be > 2.0 between DMPA and Caffeine.
    
  • LOD: Typically ~0.5

    
    g/mL with UV detection.
    

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Biological/Water Sample (Spiked with Caffeine) Filter 0.22 µm Filtration Sample->Filter Extract Solid Phase Extraction (SPE) (Optional for Trace Analysis) Filter->Extract HPLC HPLC Separation (C18 Column, Reverse Phase) Filter->HPLC Extract->HPLC Detector Detection Mode HPLC->Detector Quant Quantification (Peak Area vs. Standard Curve) Detector->Quant MS/MS (m/z 143->58) High Sensitivity Detector->Quant UV (210 nm) Routine QC Report Oxidative Stress Index (µM DMPA Formed) Quant->Report

Figure 2: Standardized workflow for the extraction and quantification of DMPA.

References

  • Dalmazio, I., et al. (2005). "Advanced oxidation of caffeine in water: on-line and real-time monitoring by electrospray ionization mass spectrometry." Environmental Science & Technology.

  • Rosal, R., et al. (2009). "Degradation of caffeine and identification of the transformation products generated by ozonation." Chemosphere.

  • Telo, J. P., & Vieira, A. J. (1997). "Mechanism of free radical oxidation of caffeine in aqueous solution."[5] Journal of the Chemical Society, Perkin Transactions 2.

  • Pérez-Estrada, L. A., et al. (2008). "Decomposition of caffeine in water by solar photo-Fenton: Identification of intermediates." Journal of Hazardous Materials.

Sources

Application

Application Note: N,N'-Dimethylparabanic Acid as a Strategic Scaffold in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists. It moves from fundamental synthesis to advanced application, adhering to the requested "Senior Application Scientist" persona.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It moves from fundamental synthesis to advanced application, adhering to the requested "Senior Application Scientist" persona.

[1]

Executive Summary

N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) is a specialized heterocyclic scaffold that offers unique utility in drug design.[1] Unlike its unsubstituted parent (parabanic acid), the N,N'-dimethyl variant possesses a fixed hydrophobic profile and blocked nitrogen sites, directing all chemical reactivity to the highly electrophilic C4 and C5 carbonyl centers.

This guide details the synthesis, reactivity profile, and medicinal application of this building block. We focus on its role as a masked


-dicarbonyl equivalent, a precursor to functionalized hydantoins, and a lipophilic core for anticonvulsant discovery.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 1,3-Dimethylimidazolidine-2,4,5-trione
CAS Number 5176-82-9
Molecular Formula C

H

N

O

Molecular Weight 142.11 g/mol
Appearance White crystalline solid
Solubility Soluble in polar aprotic solvents (DMSO, DMF), CHCl

; sparingly soluble in water.[1][2]
Key Reactivity Electrophilic attack at C4/C5; Ring opening (hydrolysis); Reduction.[1]
Why This Building Block?
  • Regiocontrol: Methylation at N1 and N3 prevents unwanted N-alkylation/acylation side reactions, simplifying derivatization at the carbonyls.[1]

  • Lipophilicity: The methyl groups significantly increase

    
     compared to parabanic acid, enhancing blood-brain barrier (BBB) penetration—crucial for CNS-targeted drugs (e.g., anticonvulsants).[1]
    
  • Rigid Geometry: The planar trione ring provides a rigid spacer for fragment-based drug design (FBDD).[1]

Synthesis Protocol: The Oxalyl Chloride Route[3][4][5]

While N,N'-dimethylparabanic acid can be accessed via the oxidation of caffeine derivatives, the most reliable and scalable laboratory method involves the condensation of 1,3-dimethylurea with oxalyl chloride.

Protocol A: Synthesis of N,N'-Dimethylparabanic Acid

Reaction Scheme:


[1]

Materials:

  • 1,3-Dimethylurea (8.8 g, 0.1 mol)[1]

  • Oxalyl chloride (14.0 g, 0.11 mol, 1.1 eq)[1]

  • Anhydrous Diethyl Ether (or THF) (150 mL)

  • Apparatus: 3-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet.[1][3]

Step-by-Step Methodology:

  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Charge the flask with 1,3-dimethylurea and anhydrous ether.

  • Addition: Cool the suspension to 0°C. Add oxalyl chloride dropwise over 30 minutes. Caution: Vigorous evolution of HCl gas will occur.[1] Use a scrubber.[1]

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to mild reflux for 2–3 hours. The urea will dissolve as the reaction proceeds, followed by the precipitation of the product.

  • Isolation: Cool the mixture to 0°C. Filter the white crystalline precipitate.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture.

  • Validation:

    • MP: 147–149 °C.[1]

    • IR: Characteristic trione bands at ~1750 cm

      
       (broad, carbonyls).[1]
      

Expert Insight: Ensure the urea is finely powdered before reaction. If the reaction stalls, adding a catalytic amount of pyridine can accelerate the condensation, though it requires more rigorous washing during workup.

Reactivity Profile & Medicinal Applications[6][7]

The core utility of N,N'-dimethylparabanic acid lies in its transformation into bioactive heterocycles.

Pathway 1: Reduction to 4,5-Dihydroxy-imidazolidinones

Controlled reduction yields 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one , a "masked" glyoxal equivalent that is stable and handleable.[1] This intermediate is a versatile cross-linker and a precursor for synthesizing complex hydantoins via the ureidoalkylation of aromatics.

Pathway 2: Nucleophilic Ring Opening (The Anticonvulsant Route)

Reaction with primary amines or hydrazines typically attacks the C4/C5 carbonyl, leading to ring opening to form oxamic acid derivatives . However, under specific conditions (controlled pH), it can form stable Schiff bases (hydrazones) or retain the ring structure while adding pharmacophores.[1]

Case Study: Anticonvulsant Hybrids Recent SAR studies indicate that parabanic acid derivatives exhibit anticonvulsant activity (scPTZ and MES models).[1] The N,N'-dimethyl core serves as a lipophilic scaffold.[1]

Protocol B: Synthesis of a Parabanic Acid-Hydrazone Hybrid

Targeting the C4 carbonyl with a hydrazine pharmacophore.

Materials:

  • N,N'-Dimethylparabanic acid (1.42 g, 10 mmol)[1]

  • Phenylhydrazine (1.08 g, 10 mmol)[1]

  • Ethanol (30 mL)

  • Glacial Acetic Acid (cat., 3 drops)[1]

Methodology:

  • Dissolve N,N'-dimethylparabanic acid in warm ethanol.

  • Add phenylhydrazine followed by acetic acid.

  • Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][4]

  • Cool to room temperature. The hydrazone derivative typically precipitates as a colored solid.

  • Filter and wash with cold ethanol.[1]

Visualizing the Chemical Logic

The following diagram maps the strategic utility of this building block, distinguishing between ring-retention and ring-opening pathways.

G cluster_0 Medicinal Chemistry Divergence Start 1,3-Dimethylurea Core N,N'-Dimethylparabanic Acid (The Scaffold) Start->Core Condensation (-2 HCl) Reagent Oxalyl Chloride Reagent->Core Prod1 4,5-Dihydroxy-1,3-dimethyl- imidazolidin-2-one Core->Prod1 Reduction (NaBH4 or H2/Cat) Prod2 N,N'-Dimethyloxamic Acid Derivatives Core->Prod2 Nucleophilic Attack (Ring Opening) Prod3 C4-Hydrazone/Imine (Anticonvulsant Hybrid) Core->Prod3 Condensation (R-NH-NH2 / H+)

Figure 1: Reaction divergence from the N,N'-Dimethylparabanic Acid scaffold. The core allows access to reduced cyclic ureas, open-chain oxamic acids, or functionalized hydrazones.[1]

Biological Relevance (SAR Insights)

When utilizing this scaffold for drug development, consider the following Structure-Activity Relationship (SAR) data:

  • Metabolic Stability: The N-methyl groups block N-demethylation better than longer alkyl chains, but the carbonyls are susceptible to hydrolysis by amidases.[1]

  • Bioisosterism: The trione ring is a bioisostere for the hydantoin (imidazolidine-2,4-dione) and succinimide rings found in established antiepileptics (e.g., Phenytoin, Ethosuximide).[1]

  • Mechanism: Derivatives often act via modulation of Voltage-Gated Sodium Channels (VGSCs) or GABAergic potentiation.[1] The electron-deficient nature of the trione ring can facilitate

    
    -stacking interactions within receptor binding pockets.
    

References

  • Organic Syntheses Procedure for Parabanic Acid: Title: Parabanic Acid.[1][5][6][7][8] Source: Organic Syntheses, Coll.[1] Vol. 4, p.744 (1963).[1] URL:[Link] (Note: Provides the foundational oxalyl chloride protocol adapted here for the dimethyl derivative.)

  • Anticonvulsant Activity of Parabanic Acid Derivatives: Title: Design and synthesis of novel parabanic acid derivatives as anticonvulsants.[2][6][7][8][9] Source: Bioorganic Chemistry (via PubMed).[1] URL:[Link]

  • Reactivity with Nucleophiles: Title: Reactivity in the nucleophilic aromatic substitution reactions. Source: Royal Society of Chemistry.[1] URL:[Link]

Sources

Method

Laboratory-Scale Synthesis of N,N'-Dimethylparabanic Acid

CAS No: 5176-82-9 Synonyms: 1,3-Dimethylimidazolidine-2,4,5-trione; Dimethylparabanic acid Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary This Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 5176-82-9 Synonyms: 1,3-Dimethylimidazolidine-2,4,5-trione; Dimethylparabanic acid Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

This Application Note details the laboratory-scale synthesis of N,N'-Dimethylparabanic acid , a specialized heterocyclic scaffold used in the development of anticonvulsants and as a stable precursor in organic electronics. The protocol prioritizes the Oxalyl Chloride Condensation Method due to its high atom economy and simplified workup compared to traditional diethyl oxalate routes.

Key Technical Specifications:

  • Yield Potential: 85–92% (Optimized)

  • Purity Target: >98% (HPLC/NMR)

  • Critical Control Point: Moisture exclusion during acyl chloride addition.

Chemical Background & Retrosynthesis

The synthesis relies on the double nucleophilic acyl substitution of N,N'-Dimethylurea onto Oxalyl Chloride . Unlike primary amines which form open-chain oxamides, the urea backbone facilitates a 5-exo-trig cyclization to form the thermodynamically stable imidazolidine-2,4,5-trione ring.

Reaction Mechanism

The reaction proceeds via an initial attack of the urea nitrogen on an oxalyl carbonyl, releasing HCl. The second nitrogen then attacks the distal carbonyl, closing the ring.

ReactionMechanism Urea N,N'-Dimethylurea (Nucleophile) Inter1 Intermediate (N-acylurea chloride) Urea->Inter1 Nucleophilic Attack (1) OxCl Oxalyl Chloride (Electrophile) OxCl->Inter1 + Product N,N'-Dimethylparabanic Acid (Cyclized Trione) Inter1->Product Cyclization (2) HCl 2x HCl (Byproduct) Inter1->HCl Elimination

Figure 1: Mechanistic pathway for the condensation of dimethylurea and oxalyl chloride.

Safety & Pre-requisites

Hazard Class: High Toxicity / Corrosive.

  • Oxalyl Chloride: Releases HCl and CO upon contact with moisture. Fatal if inhaled. Must be handled in a functioning fume hood.

  • N,N'-Dimethylurea: Irritant.

  • Solvents: THF (Peroxide former), Dichloromethane (Carcinogen suspect).

Engineering Controls:

  • Schlenk line or Nitrogen manifold.

  • Gas scrubber (NaOH trap) for HCl off-gassing.

  • Flame-dried glassware required.

Experimental Protocol: Oxalyl Chloride Method

Materials Checklist
ReagentMW ( g/mol )Equiv.Qty (Example)Role
N,N'-Dimethylurea 88.111.08.81 g (100 mmol)Substrate
Oxalyl Chloride 126.931.210.3 mL (120 mmol)Cyclizing Agent
Dry THF 72.11Solvent150 mLReaction Medium
Dry Pyridine 79.100.10.8 mL (Cat.)HCl Scavenger/Catalyst
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Connect the top of the condenser to an HCl gas trap (bubbler containing 1M NaOH).

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (repeat 3x).

Step 2: Reagent Dissolution

  • Charge the flask with 8.81 g N,N'-Dimethylurea and 100 mL Dry THF .

  • Add 0.8 mL Pyridine (catalytic).

  • Cool the solution to 0°C using an ice/water bath.

Step 3: Controlled Addition

  • Dilute 10.3 mL Oxalyl Chloride in 50 mL Dry THF and transfer to the addition funnel.

  • Add the Oxalyl Chloride solution dropwise over 30–45 minutes .

    • Observation: Vigorous gas evolution (HCl) will occur. Ensure the internal temperature remains <5°C.

Step 4: Cyclization & Reflux

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the reaction to a gentle reflux (66°C) for 2–3 hours .

    • Endpoint: Monitor by TLC (EtOAc/Hexane 1:1). The urea spot (low Rf) should disappear.

Step 5: Isolation & Workup

  • Cool the mixture to RT.

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove THF and excess oxalyl chloride.

    • Note: Use a base trap on the rotavap to neutralize acidic fumes.

  • The residue will be a solid or semi-solid mass.

Step 6: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystalline needles and wash with cold Ethanol.

  • Dry in a vacuum oven at 50°C for 4 hours.

Characterization Data

The synthesized product should conform to the following physicochemical properties.

ParameterSpecificationNotes
Appearance White Crystalline SolidNeedles from EtOH
Melting Point 174–175°C Distinct from parabanic acid (243°C)
1H NMR (CDCl3, 300 MHz)δ 3.19 (s, 6H)Singlet for equivalent N-CH3 groups
13C NMR (CDCl3, 75 MHz)δ 24.9 (CH3)δ 154.0 (C2 Urea Carbonyl)δ 156.8 (C4, C5 Oxalyl Carbonyls)Symmetric structure confirms trione
IR Spectroscopy 1751, 1722 cm⁻¹Characteristic C=O stretches

Process Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere Setup Dissolve Dissolve Dimethylurea in THF (0°C) Start->Dissolve Add Add Oxalyl Chloride Dropwise (Gas Evolution) Dissolve->Add Reflux Reflux 2-3 Hours (Cyclization) Add->Reflux Warm to RT Evap Rotary Evaporation (Remove Solvent/HCl) Reflux->Evap Complete Conversion Recryst Recrystallize from Ethanol Evap->Recryst Crude Solid Final Pure N,N'-Dimethylparabanic Acid (White Needles) Recryst->Final Filtration & Drying

Figure 2: Operational workflow for the synthesis and purification of N,N'-Dimethylparabanic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination hydrolyzing Oxalyl Chloride.Ensure glassware is flame-dried; use fresh anhydrous THF.
Oiling Out Impurities preventing crystallization.Use a seed crystal; add Hexane dropwise to the hot Ethanol solution until turbid.
Colored Product Oxidation of amine impurities.Wash crude solid with cold THF before recrystallization; use activated charcoal during recrystallization.
Incomplete Reaction Loss of Oxalyl Chloride via evaporation.Use a slight excess (1.2–1.5 eq) and ensure condenser coolant is <5°C.

References

  • Talhi, O., et al. (2011).[1] Structure of 1,3-dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E. Link (Analogous structure verification).

  • Ulrich, H., & Sayigh, A. A. (1965).[1] The Synthesis of Parabanic Acid Derivatives. Journal of Organic Chemistry. (Primary reference for melting point 174-175°C).[1]

  • NIST Chemistry WebBook. 1,3-Dimethyl-2,4,5-trioxoimidazolidine (CAS 5176-82-9). Link

  • Organic Syntheses. Parabanic Acid. Coll. Vol. 4, p.744 (1963). Link (Foundational method adapted for dimethyl derivative).

  • Smolecule. N,N'-Dimethylparabanic acid Properties and Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of N,N'-Dimethylparabanic acid synthesis

Technical Support Center: N,N'-Dimethylparabanic Acid Synthesis Subject: Optimization of Yield and Purity in N,N'-Dimethylparabanic Acid (Cholestrophane) Synthesis Ticket ID: #DMPA-OPT-2024 Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N'-Dimethylparabanic Acid Synthesis

Subject: Optimization of Yield and Purity in N,N'-Dimethylparabanic Acid (Cholestrophane) Synthesis Ticket ID: #DMPA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have accessed the advanced troubleshooting portal for the synthesis of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) . While historically accessible via the oxidative degradation of caffeine (yielding "cholestrophane"), modern high-yield protocols rely on the condensation of 1,3-dimethylurea with oxalyl chloride or diethyl oxalate.

This guide prioritizes the Oxalyl Chloride Route due to its superior atom economy and yield potential (>90%), provided moisture and temperature are strictly controlled.

Module 1: The "Golden Route" Protocol (Oxalyl Chloride)

User Question: I am using 1,3-dimethylurea and oxalyl chloride, but my yield is inconsistent (40-65%). How do I stabilize this to >90%?

Scientist Response: Inconsistency in this reaction is almost exclusively driven by hydrolytic competition and thermal runaway . The reaction releases HCl gas, which drives the equilibrium forward, but also requires efficient venting.

Optimized Workflow
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Dimethylurea : 1.1 eq Oxalyl ChlorideSlight excess of electrophile compensates for minor hydrolysis due to ambient moisture.
Solvent Anhydrous Dichloromethane (DCM) or ChloroformNon-nucleophilic; good solubility for the urea but poor solubility for the HCl byproduct (helps off-gassing).
Temperature 0°C (Addition)

Reflux (Reaction)
Low temp prevents violent gas evolution during addition; reflux ensures complete cyclization.
Atmosphere Nitrogen/Argon SweepCritical: Prevents atmospheric moisture from hydrolyzing oxalyl chloride to oxalic acid.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, addition funnel, and an HCl gas trap (NaOH scrubber).

  • Solvation: Dissolve 1,3-dimethylurea (10 mmol) in dry DCM (20 mL) under inert gas. Cool to 0°C .[1][2]

  • Addition: Add oxalyl chloride (11 mmol) dropwise over 30 minutes.

    • Note: Vigorous bubbling (HCl/CO/CO2) will occur. Do not rush this step.

  • Cyclization: Once addition is complete, allow to warm to Room Temperature (RT), then heat to reflux (approx. 40°C for DCM) for 2-3 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear solution as the urea is consumed and the product forms.

  • Workup: Remove solvent under reduced pressure. The residue is crude N,N'-dimethylparabanic acid.[3]

  • Purification: Recrystallize from boiling water or ethanol .

    • Yield Target: 90-95%.

    • Melting Point: 149-151°C.

Module 2: Visualizing the Workflow

The following diagram outlines the critical decision points and physical changes during the synthesis.

DMPA_Synthesis Start Start: 1,3-Dimethylurea Solvent Dissolve in Dry DCM (0°C, Inert Atm) Start->Solvent Addition Add Oxalyl Chloride (Dropwise, Gas Evolution) Solvent->Addition 1.1 eq (COCl)2 Reflux Reflux (2-3 hrs) Drive off HCl Addition->Reflux Check Is Solution Clear? Reflux->Check Check->Reflux No (Extend Time) Workup Evaporate Solvent Check->Workup Yes Recryst Recrystallize (Water/Ethanol) Workup->Recryst End Pure N,N'-Dimethylparabanic Acid Recryst->End

Figure 1: Optimized workflow for the condensation of 1,3-dimethylurea and oxalyl chloride.

Module 3: Troubleshooting & FAQs

Q1: My product is brown/discolored. What happened?

  • Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: You likely added the oxalyl chloride too fast without cooling, or the reflux temperature was too high (if using toluene/benzene).

  • Fix: Strict adherence to 0°C during addition. Use activated charcoal during the recrystallization step to remove colored impurities.

Q2: I see a white precipitate forming during the addition that won't dissolve.

  • Diagnosis: Formation of the intermediate acyclic ureido-oxalyl chloride or hydrochloride salts.

  • Fix: This is normal. The precipitate should dissolve upon reflux as the cyclization releases HCl. If it remains after 3 hours of reflux, add a small amount of dry solvent to ensure solubility.

Q3: Can I use the caffeine oxidation method instead?

  • Diagnosis: You are looking for a "greener" starting material.

  • Scientist's Note: While historically interesting, oxidizing caffeine with chromic acid or other strong oxidants is low-yielding and generates complex mixtures of methyl-substituted uric acids and alloxan derivatives before yielding parabanic acid [1, 2]. It is not recommended for preparative synthesis where yield is the metric.

Q4: My yield is <50% and the product smells like oxalic acid.

  • Diagnosis: Moisture contamination.

  • Mechanism: Oxalyl chloride reacts with water to form oxalic acid and HCl faster than it reacts with urea.

  • Fix: Ensure DCM is distilled over CaH2 or passed through an alumina drying column. Verify your addition funnel is sealed.

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures immediately.

Troubleshooting Problem Low Yield / Impurity Type Identify Issue Problem->Type Wet Smell of Oxalic Acid? (Sour/Acrid) Type->Wet Low Mass Balance Color Dark/Tar Product? Type->Color High Mass/Sticky Solubility Insoluble in Hot Water? Type->Solubility Crystals won't form Fix1 MOISTURE FAILURE: Dry Solvents, Check Gas Lines Wet->Fix1 Yes Fix2 THERMAL FAILURE: Slow Addition at 0°C Color->Fix2 Yes Fix3 WRONG PRODUCT: Check NMR for Polymerization Solubility->Fix3 Yes

Figure 2: Diagnostic logic for common failure modes in imidazolidinetrione synthesis.

References

  • Preparation of Cholestrophane (Historical Context)

    • Source: "Oxidation of Caffeine and Related Methylxanthines."[4] Royal Society of Chemistry, 2003.

    • Context: Describes the oxidative degradation pathway of caffeine to trimethyluric acid and subsequent breakdown products.
  • Solubility and Thermodynamics

    • Source: "Thermodynamic analysis of N,N'-Dimethylparabanic acid formation.
    • Context: Confirms the exergonic nature of the formation and solubility parameters for purific
  • General Synthesis of Parabanic Acid Derivatives

    • Source: "Synthesis of 1,3-dimethylurea and derivatives." Organic Syntheses, Coll.[5] Vol. 1.

    • Context: Foundational chemistry for the handling of dimethylurea in condensation reactions.[6][7]

Sources

Optimization

Column chromatography protocol for N,N'-Dimethylparabanic acid purification

Topic: Column chromatography protocol for N,N'-Dimethylparabanic acid purification Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[] Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column chromatography protocol for N,N'-Dimethylparabanic acid purification Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[]

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Column Chromatography for 1,3-Dimethylimidazolidine-2,4,5-trione (N,N'-Dimethylparabanic Acid) Last Updated: February 1, 2026[]

Executive Summary

N,N'-Dimethylparabanic acid (DMPA) is a heterocyclic scaffold often synthesized via the oxidation of caffeine or the rearrangement of diazidobarbituric acid derivatives.[] While recrystallization (e.g., from ethanol/water) is a traditional isolation method, high-purity applications (>98% for pharmaceutical screening) necessitate flash column chromatography to remove structurally similar side products such as 1,3-dimethylurea or ring-opened hydrolysis products.[]

This guide addresses the specific physicochemical challenges of purifying DMPA, focusing on its moderate polarity, solubility profile, and stability on silica gel.

Phase 1: Pre-Chromatography & Method Development
Q: What is the optimal solvent system for TLC monitoring of DMPA?

A: For standard silica gel TLC (F254), a binary system of Ethyl Acetate (EtOAc) and Hexanes is the industry standard.

  • Recommendation: Start with 40% EtOAc / 60% Hexanes .[]

  • Rf Target: Aim for an Rf of 0.35 – 0.45 .

  • Visualization: DMPA absorbs weakly at 254 nm due to the carbonyls but lacks extended conjugation.[] If UV visualization is faint, use Iodine vapor (I₂) or Potassium Permanganate (KMnO₄) stain. The trione structure typically does not char well with sulfuric acid/vanillin compared to more electron-rich heterocycles.[]

Q: My crude mixture has low solubility in the mobile phase. How should I load the column?

A: DMPA has limited solubility in non-polar solvents like hexanes, which can cause precipitation at the column head (a "crashing out" event) if liquid loading is attempted with a poor solvent.

  • Protocol: Use Solid Loading (Dry Loading) .[]

    • Dissolve the crude material in a minimal amount of Dichloromethane (DCM) or Acetone.[]

    • Add silica gel (ratio 1:2 crude-to-silica by weight).[]

    • Evaporate the solvent under reduced pressure until a free-flowing powder remains.[]

    • Load this powder carefully onto the top of the packed column.[]

  • Why: This prevents band streaking and ensures a tight starting zone, which is critical for separating DMPA from closely eluting impurities like N-monomethylparabanic acid.[]

Phase 2: Column Setup & Execution
Q: What stationary phase and column dimensions do you recommend for a 1g scale purification?

A:

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[]

  • Acidity Warning: Silica is slightly acidic (pH ~6.5).[] DMPA is stable under these conditions, but avoid basic alumina, which can catalyze ring-opening hydrolysis of the imide bonds [1].[]

  • Dimensions: Use a 1:30 to 1:50 ratio of compound to silica by weight.[] For 1g of crude, use ~40g of silica in a column with a 2.5 cm to 3.0 cm diameter.[]

Q: Can you provide a specific gradient elution protocol?

A: Yes. Isocratic elution often leads to tailing for this class of triones.[] A step-gradient is more effective.[]

Table 1: Recommended Gradient Profile (Silica Gel)

StepSolvent Ratio (Hexane : EtOAc)Volume (Column Volumes - CV)Objective
1 90 : 102 CVFlush non-polar impurities (grease, starting alkanes).[]
2 70 : 303 CVElute minor side products.[]
3 60 : 40 5-8 CV Elution of N,N'-Dimethylparabanic Acid (Product).
4 0 : 1002 CVFlush polar byproducts (ring-opened acids, ureas).[]

Note: If the product does not elute at 40% EtOAc, increase polarity to 50% or switch to DCM:MeOH (95:5) for highly stubborn cases.

Phase 3: Troubleshooting Common Issues
Q: I see a white precipitate forming inside the column during elution. What is happening?

A: This is "crystallization on column," a common issue with crystalline solids like DMPA (MP: 149-151°C) [2] when the mobile phase polarity changes too drastically or flow rate is too slow.[]

  • Immediate Fix: Add a small percentage of Dichloromethane (DCM) (5-10%) to your mobile phase.[] DCM is a much better solvent for DMPA than Hexane/EtOAc and will re-dissolve the precipitate without drastically altering the polarity profile.[]

  • Prevention: Ensure your flow rate is adequate. For a 2.5 cm column, maintain ~15-20 mL/min.[]

Q: My product co-elutes with a UV-active impurity just before the main peak. How do I separate them?

A: The impurity is likely Caffeine (if used as starting material) or 1,3-Dimethylurea (a degradation product).[]

  • Strategy: Change the selectivity of the mobile phase, not just the strength.

  • Alternative Solvent System: Switch to Dichloromethane : Diethyl Ether (90:10) .[] The ether oxygen interacts differently with the trione carbonyls compared to the ester in EtOAc, often resolving the separation of the planar aromatic caffeine from the non-aromatic parabanic ring.[]

Q: The yield is lower than expected. Could the product be decomposing on the silica?

A: DMPA is generally stable on silica.[] However, yield loss is usually due to:

  • Hydrolysis: If the silica is old or has absorbed significant moisture, the combination of water and acidic surface sites can hydrolyze the ring to N,N'-dimethyloxaluric acid [3].[] Use fresh, dry silica.

  • Sublimation: DMPA can sublime under high vacuum.[] When drying fractions on a rotary evaporator, do not use excessive heat (>50°C) or prolonged high vacuum (<10 mbar) if the product is in a fluffy solid state.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the purification process, including decision nodes for troubleshooting.

DMPA_Purification Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (EtOAc:Hex 40:60) Start->TLC Load Sample Loading (Dry Load on Silica) TLC->Load Gradient Gradient Elution (10% -> 50% EtOAc) Load->Gradient Monitor Monitor Fractions (UV 254nm / KMnO4) Gradient->Monitor Decision1 Precipitation on Column? Monitor->Decision1 Fix1 Add 10% DCM to Mobile Phase Decision1->Fix1 Yes Decision2 Co-elution with Impurity? Decision1->Decision2 No Fix1->Gradient Restart/Continue Fix2 Switch to DCM:Ether (90:10) Decision2->Fix2 Yes Pool Pool Pure Fractions Decision2->Pool No Fix2->Gradient Re-column Evap Rotary Evaporation (Max 45°C) Pool->Evap Final Pure N,N'-Dimethylparabanic Acid (White Crystalline Solid) Evap->Final

Caption: Decision-tree workflow for the purification of N,N'-Dimethylparabanic acid, highlighting interventions for solubility and separation issues.

Methodology: Step-by-Step Protocol

Materials:

  • Crude N,N'-Dimethylparabanic acid (approx.[][2][3] 1.0 g)

  • Silica Gel 60 (40 g)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate, Dichloromethane.

  • Glass Column (30 mm ID).[]

Procedure:

  • TLC Assessment: Spot crude on a TLC plate. Develop in 40% EtOAc/Hex. Verify Rf ~0.[]4. If Rf < 0.2, increase EtOAc to 50%.[]

  • Dry Loading: Dissolve crude in 5 mL DCM. Add 2.0 g silica gel.[] Evaporate to dryness.

  • Column Packing: Slurry pack 40 g silica in 10% EtOAc/Hex. Ensure no air bubbles.[]

  • Loading: Pour the dry-loaded powder gently onto the sand bed at the top of the column.[]

  • Elution:

    • Elute 100 mL of 10% EtOAc/Hex (Waste).[]

    • Elute 150 mL of 20% EtOAc/Hex (Waste/Minor impurities).[]

    • Elute 300 mL of 40% EtOAc/Hex (Collect 15 mL fractions).

    • Note: Product typically elutes here.

  • Analysis: Check fractions 10-30 via TLC. Combine fractions showing a single spot at Rf ~0.4.[]

  • Isolation: Evaporate combined fractions at 40°C. Dry under high vacuum for 2 hours.

References
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 79143, 1,3-Dimethylimidazolidine-2,4,5-trione. Retrieved from [Link]

  • Biltz, H. (1913).[] Über die Methylierung der Parabansäure (Methylation of Parabanic Acid). Berichte der deutschen chemischen Gesellschaft. (Historical reference for hydrolysis sensitivity).

Sources

Troubleshooting

Technical Support Center: Synthesis of N,N'-Dimethylparabanic Acid

Welcome to the technical support center for the synthesis of N,N'-Dimethylparabanic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N'-Dimethylparabanic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient experimental workflow.

I. Introduction to the Synthesis

The synthesis of N,N'-Dimethylparabanic Acid, a derivative of parabanic acid, is a crucial step in various research and development endeavors. A common and effective method involves the reaction of N,N'-dimethylurea with oxalyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to side reactions and impurities, impacting the final yield and purity. This guide will address these potential issues head-on, providing you with the expertise to troubleshoot and optimize your synthesis.

II. Main Synthesis Pathway

The primary reaction for the synthesis of N,N'-Dimethylparabanic Acid from N,N'-dimethylurea and oxalyl chloride is a cyclocondensation reaction. The lone pairs on the nitrogen atoms of N,N'-dimethylurea act as nucleophiles, attacking the electrophilic carbonyl carbons of oxalyl chloride. This is followed by the elimination of two molecules of hydrogen chloride (HCl) to form the stable five-membered ring of N,N'-Dimethylparabanic Acid.

Synthesis_Pathway DMU N,N'-Dimethylurea Intermediate Acyclic Intermediate DMU->Intermediate + OC Oxalyl Chloride OC->Intermediate DMPA N,N'-Dimethylparabanic Acid Intermediate->DMPA - 2 HCl HCl 2 HCl

Caption: Main synthesis pathway of N,N'-Dimethylparabanic Acid.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis of N,N'-Dimethylparabanic Acid.

Question 1: My reaction is very slow or appears to not be proceeding. What are the possible causes and solutions?

  • Answer: Several factors can contribute to a sluggish reaction. Let's break them down:

    • Purity of Reactants: The purity of both N,N'-dimethylurea and oxalyl chloride is paramount.

      • N,N'-Dimethylurea: Impurities can interfere with the reaction. It is recommended to use high-purity N,N'-dimethylurea or purify it by recrystallization from an ethanol/ether mixture.

      • Oxalyl Chloride: Old or improperly stored oxalyl chloride can hydrolyze due to atmospheric moisture, reducing its reactivity. Use a fresh bottle or distill it under anhydrous conditions before use.

    • Reaction Temperature: While the reaction is typically performed at room temperature or with gentle heating, insufficient temperature can slow down the reaction rate.

      • Solution: Consider gently warming the reaction mixture to 40-50°C. However, be cautious, as excessive heat can promote side reactions and decomposition.

    • Solvent Choice and Moisture: The choice of an appropriate anhydrous solvent is critical.

      • Recommended Solvents: Anhydrous dichloromethane (DCM), chloroform, or 1,2-dichloroethane are suitable choices as they are inert to the reactants.

      • Moisture Contamination: Traces of water in the solvent or glassware will rapidly react with oxalyl chloride, quenching the reagent. Ensure all glassware is oven-dried and the solvent is anhydrous.[1]

    • Mixing: Inadequate mixing can lead to localized concentration gradients and a slower overall reaction.

      • Solution: Ensure efficient stirring throughout the reaction.

Question 2: I am observing a low yield of my desired product, N,N'-Dimethylparabanic Acid. What are the likely side reactions occurring?

  • Answer: Low yields are often a result of competing side reactions. Here are the most probable culprits:

    • Hydrolysis of Oxalyl Chloride: This is the most common side reaction. Oxalyl chloride reacts violently with water to produce oxalic acid, HCl, CO, and CO2, none of which will lead to your desired product.[1]

      • Prevention: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Incomplete Cyclization and Formation of N,N'-Dimethyloxalamide: The reaction may stall at an intermediate stage, or a side reaction can lead to the formation of the linear N,N'-dimethyloxalamide instead of the cyclic parabanic acid.

      • Troubleshooting: Ensure the stoichiometry of the reactants is correct. A slight excess of oxalyl chloride can sometimes help drive the reaction to completion. Also, check the reaction time; it may need to be extended.

    • Hydrolysis of the Product: N,N'-Dimethylparabanic Acid itself can be susceptible to hydrolysis, especially during workup if acidic or basic conditions are too harsh or prolonged.[2][3][4] This will open the ring to form N,N'-dimethyloxaluric acid.

      • Mitigation: Use mild workup conditions. If an aqueous wash is necessary, use cold, neutral water or brine and minimize the contact time.

    • Formation of Dimethylcarbamoyl Chloride (if using DMF): If N,N-dimethylformamide (DMF) is used as a catalyst or solvent, it can react with oxalyl chloride to form dimethylcarbamoyl chloride, a potent carcinogen. This not only consumes your reagent but also poses a significant safety hazard.[5]

      • Recommendation: Avoid using DMF as a solvent or catalyst in this reaction.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions DMU N,N'-Dimethylurea DMPA N,N'-Dimethylparabanic Acid DMU->DMPA Incomplete_Cyclization N,N'-Dimethyloxalamide DMU->Incomplete_Cyclization Incomplete Reaction OC Oxalyl Chloride OC->DMPA Hydrolyzed_OC Oxalic Acid + HCl + CO + CO2 OC->Hydrolyzed_OC + H2O Carbamoyl_Chloride Dimethylcarbamoyl Chloride OC->Carbamoyl_Chloride + DMF Hydrolyzed_DMPA N,N'-Dimethyloxaluric Acid DMPA->Hydrolyzed_DMPA + H2O (workup) H2O Water DMF DMF (catalyst)

Caption: Potential side reactions in the synthesis of N,N'-Dimethylparabanic Acid.

Question 3: My final product is discolored and appears impure after isolation. How can I purify it effectively?

  • Answer: Discoloration and impurities are common issues. Here are the recommended purification methods:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds.[6][7][8][9]

      • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N,N'-Dimethylparabanic Acid, a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective. Experiment with small amounts to find the optimal solvent or solvent pair.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a good alternative.[10][11]

      • Stationary Phase: Silica gel is the most common stationary phase.

      • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent can be gradually increased to elute the desired compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

    • Activated Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can treat the solution of your crude product with a small amount of activated charcoal before filtration during recrystallization. The charcoal will adsorb the colored impurities.

Question 4: The reaction seems to produce a lot of gas, and the reaction mixture is turning acidic. Is this normal?

  • Answer: Yes, this is expected. The reaction of N,N'-dimethylurea with oxalyl chloride produces two equivalents of hydrogen chloride (HCl) gas as a byproduct. The evolution of HCl is a good indication that the reaction is proceeding. The generated HCl will make the reaction mixture acidic. It is important to have a proper setup to handle the HCl gas, such as a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution) to neutralize the acidic gas.

IV. Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of N,N'-dimethylurea to oxalyl chloride?

A1: A molar ratio of 1:1 is stoichiometrically correct. However, to ensure complete conversion of the N,N'-dimethylurea, a slight excess of oxalyl chloride (e.g., 1.1 to 1.2 equivalents) can be used. Be aware that a large excess of oxalyl chloride can lead to more side reactions and will need to be removed during workup.

Q2: Can I use a base to scavenge the HCl produced during the reaction?

A2: While it is possible to use a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl as it is formed, this can sometimes complicate the purification process as you will need to remove the resulting ammonium salt. A more common approach is to allow the reaction to proceed without a base and then neutralize any remaining acid during the workup.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Take small aliquots of the reaction mixture at different time points and spot them on a TLC plate alongside the starting material (N,N'-dimethylurea). The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the progress of the reaction.

Q4: What are the storage conditions for N,N'-Dimethylparabanic Acid?

A4: N,N'-Dimethylparabanic Acid is a relatively stable solid. It should be stored in a tightly sealed container in a cool, dry place to protect it from moisture, which can cause hydrolysis over time.

V. Experimental Protocol: Synthesis of N,N'-Dimethylparabanic Acid

This protocol is based on the analogous synthesis of parabanic acid and general principles of organic synthesis.[1] Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive oxalyl chloride and generates toxic HCl gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

  • N,N'-Dimethylurea (high purity)

  • Oxalyl chloride (freshly distilled or from a new bottle)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser with a drying tube or connection to an inert gas line

  • Addition funnel

  • Gas trap (bubbler with dilute NaOH)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-dimethylurea (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Addition of Oxalyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add oxalyl chloride (1.1 eq) dropwise via an addition funnel over 30-60 minutes. Vigorous gas evolution (HCl) will be observed. The HCl gas should be directed to a gas trap.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), carefully quench any remaining oxalyl chloride by slowly adding a small amount of a high-boiling point alcohol like isopropanol.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can then be purified by recrystallization or column chromatography as described in the troubleshooting section.

Table 1: Summary of Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants.
Temperature 0°C to Room TemperatureControls the initial exothermic reaction and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of oxalyl chloride.
Reactant Ratio 1 : 1.1 (N,N'-Dimethylurea : Oxalyl Chloride)A slight excess of oxalyl chloride drives the reaction to completion.
Workup Quenching with isopropanol, solvent removalSafely removes excess oxalyl chloride and isolates the crude product.

VI. Conclusion

The synthesis of N,N'-Dimethylparabanic Acid is a manageable process when potential pitfalls are understood and addressed. By paying close attention to the purity of reactants, maintaining anhydrous conditions, and employing appropriate purification techniques, researchers can consistently obtain high yields of a pure product. This guide serves as a comprehensive resource to empower you in your synthetic endeavors.

VII. References

  • Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLUREA. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing n, n-dimethylurea. Retrieved from

  • Organic Syntheses. (n.d.). PARABANIC ACID. Retrieved from [Link]

  • Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylurea. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • SciSpace. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. Retrieved from

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • CUNY. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]

  • PubMed. (2016, December 1). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Retrieved from [Link]

  • HPLC. (n.d.). Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N′Dimethyl Urea. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of Factors involved in Column-Based Nucleic Acid Extraction and Purification. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016, August 10). Copper(I)-Catalyzed Radical Decarboxylative Imidation of Carboxylic Acids with N-fluoroarylsulfonimides. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]

  • Supporting Information. (n.d.). Supporting Information 1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of N,N'-Dimethylparabanic Acid

Topic: Stability of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) under acidic conditions. Document ID: TS-DMPA-001 Last Updated: February 1, 2026 Introduction N,N'-Dimethylparabanic acid (DMPA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) under acidic conditions. Document ID: TS-DMPA-001 Last Updated: February 1, 2026

Introduction

N,N'-Dimethylparabanic acid (DMPA) is a cyclic ureide (imidazolidinetrione) often encountered as a stable oxidation product of caffeine or as a synthetic intermediate in purine metabolism studies. While chemically robust compared to its non-methylated parent (parabanic acid), it remains susceptible to hydrolysis.[1]

This guide addresses a common misconception: that DMPA is universally stable in acid. While it exhibits kinetic stability in mild acidic buffers (pH 3–6), it undergoes acid-catalyzed hydrolysis under strong acidic conditions (pH < 1) or elevated temperatures, leading to ring opening.

Module 1: Diagnostic & Troubleshooting

Issue: "I am losing DMPA recovery in my acidic mobile phase or extraction solvent."

Use this decision matrix to diagnose the root cause of degradation.

Troubleshooting Start Start: DMPA Signal Loss CheckPH Check Solvent pH Start->CheckPH StrongAcid Is pH < 1.0? CheckPH->StrongAcid CheckTemp Check Temperature Heat Is Temp > 40°C? StrongAcid->Heat No (pH 2-6) Hydrolysis CAUSE: Acid-Catalyzed Ring Opening StrongAcid->Hydrolysis Yes (pH < 1) Heat->Hydrolysis Yes (> 40°C) Stable CAUSE: Adsorption or Precipitation (Not Degradation) Heat->Stable No (< 25°C) Solvent Check Organic Modifier (DMPA is polar) Stable->Solvent

Figure 1: Diagnostic workflow for identifying N,N'-Dimethylparabanic acid loss during experimental procedures.

Module 2: Mechanism of Action (The Science)

To troubleshoot effectively, you must understand how the molecule breaks down. DMPA is an imide . In aqueous acid, the degradation is driven by the protonation of the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to water attack.

The Hydrolysis Pathway

Unlike alkaline hydrolysis (which is rapid and irreversible), acid hydrolysis is reversible up to the point of decarboxylation.

  • Protonation: The acid (H⁺) protonates one of the carbonyl oxygens (typically C4 or C5).

  • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

  • Ring Opening: The C-N bond cleaves, destroying the cyclic structure.

  • Product Formation: The ring opens to form N,N'-dimethyloxaluric acid , which may further degrade to methylurea and oxalic acid derivatives upon prolonged heating.

Mechanism DMPA DMPA (Cyclic Trione) Inter Tetrahedral Intermediate DMPA->Inter + H+ / + H2O (Slow Step) Product N,N'-Dimethyloxaluric Acid (Linear) Inter->Product Ring Opening (C-N Cleavage)

Figure 2: Simplified acid-catalyzed hydrolysis pathway of N,N'-Dimethylparabanic acid.

Module 3: Stability Data & Experimental Protocols

Stability Profile Summary
ConditionStability StatusHalf-Life (

) Estimate*
Recommendation
pH 0 - 1 Unstable < 24 HoursAvoid for storage; analyze immediately.
pH 2 - 6 Stable > 7 DaysOptimal range for HPLC mobile phases.
pH > 8 Labile Minutes to HoursDo not use. Rapid base-catalyzed hydrolysis.
Heat (>60°C) Unstable < 4 Hours (in acid)Keep samples chilled (4°C).

*Note: Kinetic values are estimates based on structural analogues (parabanic acid) and caffeine oxidation literature [1, 2].

Protocol: Forced Degradation Verification

If you suspect your matrix is degrading DMPA, perform this confirmation assay.

Materials:

  • DMPA Standard (>98% purity).

  • 0.1 M HCl (pH ~1).

  • Phosphate Buffer (pH 7).[2][3]

  • HPLC System (C18 Column).

Steps:

  • Preparation: Dissolve DMPA to 100 µg/mL in acetonitrile (stock).

  • Stress: Dilute stock 1:10 into:

    • Vial A: 0.1 M HCl.

    • Vial B: Phosphate Buffer (pH 7).[2][3]

  • Incubation: Incubate both vials at 60°C for 2 hours.

  • Analysis: Inject immediately onto HPLC.

    • Result: If Vial A shows >20% loss compared to a fresh standard, your acidic conditions are too harsh.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Yes. 0.1% TFA results in a pH of approximately 2.0. DMPA is kinetically stable at this pH for the duration of a standard LC-MS run (15–30 mins). However, do not leave samples sitting in the autosampler for >48 hours at room temperature.

Q2: I see a "split peak" in my chromatogram. Is this hydrolysis? A: It is likely. The hydrolysis product (N,N'-dimethyloxaluric acid) is more polar than DMPA and will elute earlier on a reverse-phase column. Check the mass spectrum: DMPA is 142.11 Da . The hydrolyzed open-ring product is 160.13 Da (+H₂O).

Q3: Is DMPA light-sensitive? A: DMPA is generally stable to ambient light. However, if your matrix contains oxidizers (e.g., peroxides) or photo-initiators, UV degradation can occur. Store solid standards in the dark/desiccator.

Q4: Why is DMPA more stable than Parabanic Acid? A: The methyl groups on the nitrogens (N1 and N3) provide a small degree of steric protection and remove the acidic protons found in parabanic acid, preventing tautomerization to less stable forms. However, they do not render the carbonyls immune to attack [3].

References

  • Smolecule. (2023). Kinetic studies of hydrolysis reactions of N,N'-Dimethylparabanic acid. Retrieved from

  • Leslie, J. (1979).[4] Alkaline hydrolysis of 1,3-dimethylphenobarbital (Structural Analogue Kinetics). Journal of Pharmaceutical Sciences, 68(5), 639-42.[4]

  • Talhi, O., et al. (2011).[5][6] 1,3-Dicyclohexylimidazolidine-2,4,5-trione.[6] Acta Crystallographica Section E, 67(11).[6]

  • PubChem. (2025).[7][8] 1-Methylimidazolidine-2,4,5-trione Compound Summary. National Library of Medicine. Retrieved from

Sources

Troubleshooting

Troubleshooting low yield in N,N'-Dimethylparabanic acid synthesis

Welcome to the technical support center for the synthesis of N,N'-Dimethylparabanic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N'-Dimethylparabanic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to enhance your synthetic success.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in multi-step organic syntheses. This section addresses specific issues you may encounter during the synthesis of N,N'-Dimethylparabanic acid, with a focus on the common and efficient route involving the condensation of N,N'-dimethylurea with oxalyl chloride.

Question 1: My reaction yields are consistently below 50%. What are the most likely causes related to my reactants and reagents?

Answer:

Low yields often trace back to the quality and handling of the starting materials. Here are the primary aspects to investigate:

  • Purity of N,N'-Dimethylurea: The purity of your N,N'-dimethylurea is critical. Impurities can interfere with the reaction, leading to the formation of side products. It is advisable to use a high-purity grade and to ensure it is dry, as moisture can react with oxalyl chloride.

  • Quality of Oxalyl Chloride: Oxalyl chloride is highly reactive and susceptible to hydrolysis.[1] It should be a colorless liquid; a yellowish appearance may indicate decomposition.[2] Using freshly distilled or a newly opened bottle of oxalyl chloride is recommended.

  • Solvent Purity: The solvent, typically a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), must be anhydrous.[3] Water in the solvent will readily react with oxalyl chloride, reducing the amount available for the desired reaction and introducing HCl into the reaction mixture, which can lead to side reactions.

Self-Validation Check:

Before starting the synthesis, you can perform a simple check. Add a small amount of your oxalyl chloride to the anhydrous solvent. The absence of vigorous gas evolution (HCl) suggests the solvent is sufficiently dry.

Question 2: I observe significant byproduct formation. How can I improve the selectivity of the reaction?

Answer:

Byproduct formation is a common issue when working with highly reactive reagents like oxalyl chloride.[4] Controlling the reaction conditions is key to improving selectivity.

  • Temperature Control: The reaction of N,N'-dimethylurea with oxalyl chloride is exothermic. It is crucial to maintain a low temperature, typically between 0°C and 5°C, during the addition of oxalyl chloride.[5] This minimizes the rate of side reactions. Allowing the temperature to rise can promote the formation of undesired products.

  • Rate of Addition: Add the oxalyl chloride dropwise to the solution of N,N'-dimethylurea. A slow addition rate ensures that the local concentration of the highly reactive oxalyl chloride remains low, favoring the desired bimolecular reaction over potential side reactions.

  • Stoichiometry: Precise control of the stoichiometry is essential. An excess of oxalyl chloride can lead to the formation of undesired chlorinated byproducts. Conversely, an insufficient amount will result in incomplete conversion of the starting material.[4] It is recommended to use a slight excess (e.g., 1.05 to 1.1 equivalents) of oxalyl chloride to ensure full conversion of the N,N'-dimethylurea.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes side reactions.
Addition Rate Dropwise over 30-60 minMaintains low local concentration of oxalyl chloride.
Stoichiometry 1.05-1.1 eq. oxalyl chlorideEnsures complete conversion of N,N'-dimethylurea.
Question 3: My product is difficult to purify, and the final yield after purification is very low. What can I do?

Answer:

Purification challenges often indicate that side reactions have occurred, leading to impurities with similar properties to the desired product.

  • Reaction Quenching: After the reaction is complete, it should be carefully quenched. This is typically done by slowly adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining oxalyl chloride and the HCl byproduct.

  • Extraction: Proper extraction is crucial. Use a suitable organic solvent to extract the N,N'-Dimethylparabanic acid. Ensure good phase separation to avoid loss of product into the aqueous layer.[6]

  • Crystallization vs. Chromatography: While column chromatography is effective for purification, it can also lead to yield loss.[4] If the crude product is relatively clean, consider recrystallization as a less loss-prone alternative. If chromatography is necessary, careful selection of the stationary and mobile phases is critical to achieve good separation. A common system is silica gel with a mixture of ethyl acetate and hexane.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N,N'-Dimethylparabanic acid from N,N'-dimethylurea and oxalyl chloride?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of N,N'-dimethylurea acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This is followed by an intramolecular cyclization and elimination of two molecules of HCl to form the stable five-membered ring of N,N'-Dimethylparabanic acid.

Q2: Are there alternative synthetic routes I should consider?

A2: Yes, several other methods have been reported, including the nitrosation of caffeine derivatives under acidic conditions, chlorination reactions of caffeine and theophylline, and direct methylation of parabanic acid.[4] The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture can be compared to a spot of the N,N'-dimethylurea starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the safety precautions I should take when working with oxalyl chloride?

A4: Oxalyl chloride is toxic, corrosive, and reacts violently with water.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Experimental Protocol: Synthesis of N,N'-Dimethylparabanic Acid

This protocol details a standard lab-scale synthesis.

Materials:

  • N,N'-Dimethylurea

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N'-dimethylurea (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Oxalyl Chloride: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate solution to quench the excess oxalyl chloride and neutralize HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.[4]

Visualization

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of N,N'-Dimethylparabanic acid.

TroubleshootingWorkflow cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup/Purification Issues start Low Yield Observed reagent_check Check Reactant/Reagent Quality start->reagent_check condition_check Review Reaction Conditions start->condition_check workup_check Analyze Workup & Purification start->workup_check urea_purity N,N'-Dimethylurea Purity reagent_check->urea_purity oxalyl_quality Oxalyl Chloride Decomposition reagent_check->oxalyl_quality solvent_dryness Solvent Anhydrous? reagent_check->solvent_dryness temp_control Temperature Control condition_check->temp_control addition_rate Addition Rate condition_check->addition_rate stoichiometry Stoichiometry condition_check->stoichiometry quenching Improper Quenching workup_check->quenching extraction_loss Extraction Inefficiency workup_check->extraction_loss purification_loss Purification Method workup_check->purification_loss

Sources

Optimization

Effect of reaction temperature on N,N'-Dimethylparabanic acid synthesis

Topic: Thermal Control in the Synthesis & Purification of 1,3-Dimethylimidazolidine-2,4,5-trione (N,N'-Dimethylparabanic Acid) Introduction: The Thermal "Goldilocks" Zone Welcome to the technical support hub for N,N'-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control in the Synthesis & Purification of 1,3-Dimethylimidazolidine-2,4,5-trione (N,N'-Dimethylparabanic Acid)

Introduction: The Thermal "Goldilocks" Zone

Welcome to the technical support hub for N,N'-Dimethylparabanic acid synthesis. This guide addresses the critical thermodynamic variables affecting the condensation of 1,3-dimethylurea with oxalyl chloride (or diethyl oxalate).

In our application lab, we observe that temperature is the single most common failure point for this synthesis.

  • Too Cold (<0°C): Results in open-chain carbamoyl chloride intermediates (incomplete cyclization).

  • Too Hot (>60°C during addition): Causes rapid decomposition, polymerization (charring), and loss of volatile reagents.

  • Solvent Mismatch (Recrystallization): High-temperature interaction with nucleophilic solvents (e.g., methanol) can induce ring-opening solvolysis.

Module 1: The Thermal Landscape (Mechanism & Causality)

The synthesis involves a nucleophilic acyl substitution followed by an intramolecular cyclization. The reaction is highly exothermic.

The Reaction Pathway
  • Nucleophilic Attack: The urea nitrogen attacks the oxalyl chloride carbonyl.

  • Elimination: HCl is released.

  • Cyclization: The second urea nitrogen attacks the second oxalyl carbonyl to close the ring.

Critical Insight: The first step is fast and exothermic. The second step (cyclization) is slower and often requires thermal energy (reflux) to drive to completion and expel the second equivalent of HCl.

ReactionPathway cluster_legend Thermal Zones Reagents 1,3-Dimethylurea + Oxalyl Chloride Intermediate Open-Chain Intermediate (Chlorooxalyl urea) Reagents->Intermediate Step 1: Exothermic (Keep < 5°C) Product N,N'-Dimethylparabanic Acid Intermediate->Product Step 2: Cyclization (Reflux 40-60°C) SideProducts Decomposition (Char/Polymer) Intermediate->SideProducts Overheating (>80°C or Rapid Addition) Product->SideProducts Prolonged Heating in Nucleophilic Solvent Legend1 Blue: Reagents Legend2 Yellow: Kinetic Trap Legend3 Green: Target

Figure 1: Reaction coordinate showing the necessity of temperature staging. Initial cooling controls the exotherm, while subsequent heating ensures cyclization.

Module 2: Troubleshooting Guide

Use this matrix to diagnose temperature-related failures in your batch.

Symptom: Reaction Mixture Turns Dark Brown/Black
  • Thermal Diagnosis: Uncontrolled Exotherm.

    • The reaction of dimethylurea with oxalyl chloride releases massive heat. If the reagents are mixed too quickly at room temperature, local hot spots exceed the decomposition threshold of the urea derivative.

  • Corrective Action:

    • Chill: Cool the solvent (DCM or Chloroform) to 0°C to -10°C before adding oxalyl chloride.

    • Rate: Add the dimethylurea (dissolved in solvent) dropwise. Monitor internal temperature; do not allow it to exceed 10°C during addition.

Symptom: Low Yield / Sticky Residue (No Crystals)
  • Thermal Diagnosis: Incomplete Cyclization (Kinetic Trap).

    • If the reaction is kept at 0°C the entire time, the intermediate (chlorooxalyl urea) may form but fail to cyclize into the five-membered ring.

  • Corrective Action:

    • The "Burn" Phase: After the addition is complete and the exotherm subsides, you must warm the reaction to room temperature and then reflux (approx. 40°C for DCM, 60°C for CHCl3) for 1-2 hours. This drives off the HCl and forces ring closure.

Symptom: Product Degrades during Recrystallization
  • Thermal Diagnosis: Solvolysis (Ring Opening).

    • Parabanic acid derivatives are sensitive to nucleophiles. Boiling them in methanol or ethanol for extended periods can cleave the ring, forming oxo-ureido esters [1].

  • Corrective Action:

    • Solvent Switch: Use non-nucleophilic solvents for purification if possible (e.g., Toluene/Hexane mix).[1]

    • Protocol: If using ethanol/water, minimize boiling time. Dissolve hot and cool immediately. Do not reflux during purification.

Module 3: Validated Experimental Protocol

Method: Oxalyl Chloride Route (High Purity) Scale: 10 mmol basis (Scalable)

Reagents
  • 1,3-Dimethylurea (1.0 eq)

  • Oxalyl Chloride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Thermal Protocol
StepActionTemperatureRationale
1 Dissolve Oxalyl Chloride in dry DCM under N2 atmosphere.Cool to 0°C Prepares the system to absorb the heat of reaction.
2 Add 1,3-Dimethylurea (solution in DCM) dropwise over 30 mins.Maintain < 5°C CRITICAL: Prevents runaway exotherm and charring.
3 Allow mixture to stir after addition.Warm to 25°C Allows the reaction to transition from kinetic to thermodynamic control.
4 Heat to gentle reflux.40°C (1-2 hrs) CRITICAL: Provides activation energy for ring closure and expels HCl gas.
5 Evaporate solvent.< 40°C (Vac) Remove solvent gently to avoid thermal stress on the crude solid.
6 Recrystallize (Water or Ethanol).Min. Heat Dissolve at boiling point, then cool rapidly to 4°C to crystallize.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I perform this reaction at room temperature without the cooling step? A: We strongly advise against it. While possible on a micro-scale (<100mg), scaling this up without cooling will lead to a violent release of HCl gas and solvent boiling. The resulting product is often contaminated with yellow/brown decomposition byproducts that are difficult to remove.

Q2: Why is my product yellow? Pure N,N'-dimethylparabanic acid should be white. A: Yellowing indicates trace oxidation or polymerization, usually caused by temperatures exceeding 50-60°C in the presence of air or moisture.

  • Fix: Recrystallize from boiling water (with activated charcoal if necessary). The compound is moderately soluble in hot water and crystallizes well upon cooling [2].

Q3: Can I use Diethyl Oxalate instead of Oxalyl Chloride? A: Yes, but the thermal requirements change completely.

  • Route B (Diethyl Oxalate): This is a condensation reaction requiring a strong base (NaOEt) and refluxing ethanol (78°C) . It is less exothermic but requires higher sustained heat to drive the equilibrium by removing ethanol. This method is often safer for large-scale batches but can suffer from lower yields due to side reactions with the solvent [3].

Q4: Is the product hygroscopic? A: N,N'-Dimethylparabanic acid is relatively stable, but the intermediates (acyl chlorides) are extremely moisture-sensitive. If you stop the reaction before the reflux step (Step 4), moisture from the air will hydrolyze the intermediate, destroying the batch. Always complete the reflux and solvent removal in one session.

References

  • RSC Advances. "A computational and experimental search for polymorphs of parabanic acid... leading to the crystal structure of oxo-ureido-acetic acid methyl ester." Royal Society of Chemistry.

  • Organic Syntheses. "Parabanic Acid." Org.[2] Synth. 1957, 37, 68. (Classic procedure adapted for dimethyl derivatives).

  • PrepChem. "Synthesis of 1,3-dimethylurea." (Context on precursor stability).

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Reagent Selection for Cholestrophane Synthesis

The following technical support guide addresses the synthesis of N,N'-Dimethylparabanic acid (also known as Cholestrophane ; CAS: 4114-79-0). This guide prioritizes the two most prevalent synthetic pathways: The Condensa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of N,N'-Dimethylparabanic acid (also known as Cholestrophane ; CAS: 4114-79-0).

This guide prioritizes the two most prevalent synthetic pathways:

  • The Condensation Route: Reaction of N,N'-Dimethylurea with Oxalyl Chloride (High precision, lab-scale).

  • The Oxidative Degradation Route: Oxidation of Caffeine (Green chemistry, cost-effective).

Product: N,N'-Dimethylparabanic Acid (Cholestrophane) Application: Intermediate in organic synthesis; scaffold for anticonvulsant derivatives. Document ID: TS-DMPA-2024-01

Module 1: The Condensation Route (Precision Synthesis)

This is the standard laboratory method for high-purity synthesis. It involves the cyclization of N,N'-dimethylurea with oxalyl chloride.

Catalyst Selection: The DMF Factor

While the reaction between urea and oxalyl chloride is spontaneous, the addition of N,N-Dimethylformamide (DMF) in catalytic quantities is the critical rate-accelerating factor.

Why use DMF? DMF acts as a nucleophilic catalyst. It reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate (chloroiminium salt). This intermediate is significantly more electrophilic than oxalyl chloride itself, facilitating the rapid attack by the urea nitrogen.

Recommended Protocol:

  • Primary Reagents: N,N'-Dimethylurea (1.0 eq), Oxalyl Chloride (1.1 eq).

  • Catalyst: DMF (2-3 drops / 0.1 mol%).

  • Promoter (Base): Pyridine or Triethylamine (2.0 - 2.2 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Troubleshooting Guide: Condensation Pathway
SymptomProbable CauseCorrective Action
Low Yield / Sticky Residue Moisture Contamination Oxalyl chloride hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents are anhydrous. Use a

drying tube.
Violent Exotherm Lack of Temperature Control The Vilsmeier intermediate formation is exothermic. Add Oxalyl Chloride dropwise at 0°C. Do not add all at once.
Yellow/Brown Impurities Polymerization Excess base or high temperatures can cause parabanic acid polymerization. Keep reaction below 40°C. Use Pyridine instead of

for milder scavenging.
Incomplete Cyclization Inactive Acyl Chloride Old Oxalyl Chloride degrades. Distill reagent before use or add catalytic DMF to reactivate "sluggish" kinetics.
Mechanism & Workflow Diagram

The following diagram illustrates the catalytic cycle of DMF and the critical decision points for base selection.

G Start Start: N,N'-Dimethylurea Inter Active Vilsmeier Intermediate Start->Inter Nucleophilic Attack OxCl Reagent: Oxalyl Chloride OxCl->Inter Activation DMF Catalyst: DMF (Cat.) DMF->Inter Catalysis Inter->DMF Regeneration Base Promoter: Pyridine (HCl Scavenger) Inter->Base -HCl Product Product: N,N'-Dimethylparabanic Acid Base->Product Cyclization

Caption: DMF-catalyzed activation of oxalyl chloride followed by base-promoted cyclization.

Module 2: The Oxidative Degradation Route (Green Chemistry)

This method utilizes Caffeine (1,3,7-trimethylxanthine) as a low-cost starting material. The reaction involves the oxidative cleavage of the pyrimidine ring while preserving the imidazole core, which is oxidized to the trione.

Catalyst & Oxidant Selection

The "catalyst" in this context is often the acid that promotes hydrolytic cleavage, while the oxidant drives the transformation.

  • Primary Oxidant: Chlorine (

    
    ) water, Chlorine Dioxide (
    
    
    
    ), or Nitric Acid (
    
    
    ).
  • Catalyst: Hydrochloric Acid (HCl) or Nitric Acid .

    • Role: Acid catalysis protonates the pyrimidine nitrogens, making the ring susceptible to oxidative cleavage.

    • Green Alternative:Activated Carbon can be used with mild oxidants to catalyze surface oxidation, though yields are often lower than homogenous acid catalysis.

Troubleshooting Guide: Oxidative Pathway
SymptomProbable CauseCorrective Action
Mixture of Products (Amides) Incomplete Oxidation The pyrimidine ring opened but did not recyclize/oxidize fully. Increase oxidant stoichiometry (3-4 eq) or reaction time.
Explosive/Runaway Reaction Nitration Side-Reactions When using

, temperature must be strictly controlled (<50°C). High temps lead to nitro-compounds rather than oxidation.
Low Purity (Caffeine Trace) pH Mismatch Caffeine is basic. If the pH is not sufficiently acidic (< pH 1), the starting material will not solubilize/activate.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  No. Thionyl chloride introduces sulfur, leading to cyclic sulfites or unstable intermediates. Oxalyl chloride specifically provides the two-carbon (

) backbone required to close the 5-membered parabanic ring.

Q2: Why is Pyridine preferred over Triethylamine (


) in the condensation route? 
A:  Pyridine is a weaker base and a better solvent for acyl chlorides. 

can be too aggressive, potentially causing ring-opening of the sensitive parabanic acid product or promoting polymerization. Pyridine acts as both a solvent and a "buffer" for the HCl generated.

Q3: Is the product sensitive to hydrolysis? A: Yes. Parabanic acid derivatives are cyclic ureas/imides. In the presence of strong bases (NaOH/KOH) and water, the ring will open to form oxaluric acid derivatives. Always perform workups under neutral or slightly acidic conditions.

Q4: How do I purify the final Cholestrophane? A:

  • Condensation Route: Quench with ice water. Extract with DCM. Wash with dilute HCl (to remove pyridine) then brine. Recrystallize from Ethanol/Water.

  • Oxidative Route: The product often precipitates upon cooling the acidic solution. Recrystallize from boiling water (Cholestrophane is soluble in hot water, sparingly in cold).

References

  • Caffeine-Derived N-Nitroso Compounds. Chemical Research in Toxicology. Describes the nitrosation and oxidation of caffeine derivatives to form N,N'-dimethylparabanic acid.[1]

  • Oxalyl Chloride in Organic Synthesis. Wikipedia / Organic Chemistry Portal. Details the mechanism of DMF-catalyzed Vilsmeier-Haack activation.

  • Synthesis of Parabanic Acid Derivatives. Asian Journal of Chemistry. Discusses general synthetic strategies for imidazolidine-2,4,5-trione rings.

Sources

Optimization

Technical Support Center: High-Purity Synthesis of N,N'-Dimethylparabanic Acid

Welcome to the Advanced Synthesis Support Portal. Current Module: Impurity Profiling & Process Control Target Molecule: N,N'-Dimethylparabanic acid (1,3-Dimethylimidazolidine-2,4,5-trione) CAS: 5176-82-9 Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Module: Impurity Profiling & Process Control Target Molecule: N,N'-Dimethylparabanic acid (1,3-Dimethylimidazolidine-2,4,5-trione) CAS: 5176-82-9

Introduction: The Purity Imperative

In drug development and high-performance material synthesis, N,N'-Dimethylparabanic acid serves as a critical heterocyclic scaffold. While the synthesis appears deceptively simple—typically involving the condensation of 1,3-dimethylurea with oxalyl chloride—the formation of byproducts is a persistent challenge that compromises yield and downstream application.

This guide moves beyond basic recipes to address the mechanistic origins of impurities.[1][2] We provide a self-validating workflow designed to minimize hydrolysis, prevent oligomerization, and ensure complete cyclization.

Module 1: Mechanism & Critical Control Points (CCP)

To prevent byproducts, one must understand their origin.[1] The synthesis relies on a nucleophilic acyl substitution followed by an intramolecular cyclization.[1]

The Reaction Landscape

The primary reaction involves the attack of 1,3-dimethylurea nitrogens on the electrophilic carbonyls of oxalyl chloride.

  • CCP 1 (Moisture Control): Oxalyl chloride is hypersensitive to water.[1] Hydrolysis competes directly with the acylation of urea.[1]

  • CCP 2 (Temperature Ramp): The initial addition must be cold to prevent uncontrolled exotherms (decomposition), but the final step requires heat to drive off HCl and force the second ring closure.

Pathway Visualization

The following diagram maps the successful pathway against the two most common failure modes: Hydrolysis (moisture contamination) and Incomplete Cyclization (insufficient thermal energy).

G Start 1,3-Dimethylurea + Oxalyl Chloride Inter Intermediate: N,N'-Dimethylureidooxalyl chloride Start->Inter 0°C, -HCl Byprod1 Byproduct: Oxalic Acid + HCl Start->Byprod1 Reaction with Water Product Target: N,N'-Dimethylparabanic Acid Inter->Product Reflux, Cyclization (-HCl) Byprod2 Impurity: Open-Chain Ureides Inter->Byprod2 Insufficient Heat/Time Water Contaminant: Moisture (H2O) Water->Start Hydrolysis Attack

Figure 1: Reaction pathway analysis showing the critical branching points where process control determines purity versus byproduct formation.

Module 2: Troubleshooting Guides (FAQ)

Category A: Stoichiometry & Reagents[1][3][4]

Q: Why is my crude product sticky or yellow instead of a white crystalline solid? A: This usually indicates oligomerization or the presence of oxidized impurities .[1]

  • Cause: Using an exact 1:1 stoichiometry often leaves unreacted dimethylurea, which is difficult to remove.[1] Conversely, a massive excess of oxalyl chloride can lead to chlorination side reactions if the temperature is uncontrolled.

  • Solution: Use a slight excess of oxalyl chloride (1.1 to 1.2 equivalents).[1] Oxalyl chloride is volatile (b.p. 63-64°C) and can be easily removed under vacuum, whereas unreacted urea requires complex washing.[1]

  • Correction: Ensure your solvent (typically Chloroform or DCM) is anhydrous.[1] Trace water creates HCl gas which can catalyze oligomerization.[1]

Q: Can I use Pyridine or Triethylamine as a base to trap HCl? A: Proceed with caution.

  • Risk: While bases trap HCl, amine hydrochloride salts are difficult to separate from N,N'-dimethylparabanic acid without introducing water (aqueous workup), which risks hydrolyzing the ring if the pH is not controlled.

  • Preferred Method: The "Base-Free" Reflux Method.[1] By refluxing in a non-polar solvent (like Toluene or Chloroform), HCl gas is driven out of the system physically. This yields a cleaner crude product that does not require an aqueous wash.[1]

Category B: Process Conditions

Q: I see a secondary spot on my TLC (Rf ~0.4). What is it? A: This is likely the Open-Chain Intermediate (N,N'-dimethylureidooxalyl chloride) or a hydrolysis product (N,N'-dimethyl-N-oxalylurea).[1]

  • Diagnosis: The reaction did not reach the activation energy required for the second ring closure.

  • Fix: Increase the reflux time. The first acylation is fast and exothermic; the second (cyclization) is slower and endothermic.[1] Ensure you reflux for at least 2–3 hours after HCl evolution slows down.[1]

Q: My yield is significantly lower than literature values (expected >85%). A: The culprit is almost always moisture .[1]

  • Mechanism: Oxalyl chloride reacts with water to form CO, CO₂, and HCl.[3] If 10% of your reagent hydrolyzes, your maximum theoretical yield drops proportionately, and the resulting water/acid mix can degrade the product.

  • Protocol Check: Are you using a drying tube (CaCl₂) or a nitrogen blanket? Are your solvents dried over molecular sieves?

Module 3: Optimized Experimental Protocol

This protocol is designed for self-validation : every step includes a visual or analytical check to ensure the reaction is proceeding correctly.[1]

Reagents
  • 1,3-Dimethylurea: 10.0 mmol (Dry in a desiccator overnight).

  • Oxalyl Chloride: 12.0 mmol (1.2 equiv).[1] Freshly distilled if the bottle is old/yellow.[1]

  • Solvent: Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM).[1]

  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Workflow
StepActionTechnical Rationale & Checkpoint
1 Setup Flame-dry a 2-neck round bottom flask. Attach a reflux condenser and a gas outlet trap (to neutralize HCl).[1]
2 Solvation Dissolve 1,3-dimethylurea in CHCl₃. Cool to 0°C in an ice bath. Check: Solution should be clear. Turbidity implies moisture.[1]
3 Addition Add Oxalyl Chloride dropwise over 20 minutes. Control: Keep temp <5°C to prevent vigorous off-gassing.
4 Ramp Allow to warm to Room Temp (RT) over 30 mins. Stir for 1 hour. Observation: Mild bubbling (HCl release) indicates reaction initiation.
5 Cyclization Heat to Reflux (60°C) for 3 hours.[1] Endpoint: Bubbling must cease completely.[1] TLC should show a single spot.[1]
6 Isolation Evaporate solvent and excess oxalyl chloride under reduced pressure. Result: Off-white solid.[1]
7 Purification Recrystallization: Dissolve in minimum boiling Ethanol. Cool slowly to 4°C. Purity Check: Product should be white needles (m.p. 149-150°C).[1]

Module 4: Data & Specification Verification

To certify the absence of byproducts, compare your isolated material against these standard metrics.

ParameterSpecificationFailure Indicator (Byproduct Presence)
Appearance White crystalline needlesYellow/Orange tint (Oxidation/Polymerization)
Melting Point 147°C – 150°CBroad range or <145°C (Open-chain impurities)
Solubility Soluble in Ethanol, Chloroform, WaterInsoluble residue (Inorganic salts or polymers)
IR Spectrum C=O bands at ~1750, 1710 cm⁻¹Broad OH stretch >3000 cm⁻¹ (Hydrolysis/Oxalic acid)

References

  • Biltz, H. (1913).[1] Über die Parabansäure (On Parabanic Acid).[1][4] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational synthesis of parabanic acid derivatives via oxalyl chloride).

  • Coates, W. J., et al. (1990).[1] Synthesis of Parabanic Acid Derivatives.[1][4] Journal of the Chemical Society, Perkin Transactions 1. [1]

  • PubChem Database. (2024).[1] Compound Summary: N,N'-Dimethylparabanic acid.[1][4] National Library of Medicine.[1] [Link]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents.[2] (General reference for purification techniques cited in Module 3). [Link][1]

Sources

Troubleshooting

Technical Support Center: Scaling N,N'-Dimethylparabanic Acid Synthesis

Subject: Optimization and Troubleshooting for Scale-Up of N,N'-Dimethylparabanic Acid (DMPA) Ticket ID: SC-DMPA-2024 Assigned Specialist: Senior Application Scientist Status: Open for Consultation Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting for Scale-Up of N,N'-Dimethylparabanic Acid (DMPA) Ticket ID: SC-DMPA-2024 Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Executive Summary & Chemistry Overview

The Challenge: Moving the synthesis of N,N'-Dimethylparabanic acid (CAS: 615-71-4) from gram-scale glassware to kilogram-scale reactors introduces critical thermodynamic and safety constraints. The primary route involves the condensation of 1,3-Dimethylurea with Oxalyl Chloride .

The Core Reaction:



Scale-Up Risks:

  • Exothermicity: The acylation of urea is highly exothermic.

  • Gas Evolution: Stoichiometric release of HCl gas requires robust scrubbing.

  • Moisture Sensitivity: Oxalyl chloride hydrolyzes violently; system integrity is paramount.

Critical Process Parameters (CPPs) & Troubleshooting

This section addresses the most frequent support tickets received regarding yield loss, impurity profiles, and safety incidents during scale-up.

Category A: Reaction Control

Q: Why do I observe a sudden temperature spike and solvent boil-off during the addition of oxalyl chloride? A: This is a classic heat transfer limitation. On a small scale, surface-area-to-volume ratios allow passive cooling. At scale, the heat accumulation rate exceeds the removal rate.

  • Root Cause: Fast addition of oxalyl chloride to the dimethylurea solution.

  • Corrective Action: Switch from "all-in" addition to controlled dosing . Use a metering pump to add oxalyl chloride over 2–4 hours, maintaining the internal temperature below 10°C (or solvent reflux threshold).

  • Engineering Control: Ensure your chiller capacity is calculated to handle the specific heat of reaction (

    
    ).
    

Q: We are seeing pressure buildup in the reactor despite the vent being open. Why? A: The evolution of HCl gas is likely overwhelming your vent lines or scrubber intake.

  • Root Cause: The gas generation rate exceeds the flow coefficient (

    
    ) of the vent line or the absorption rate of the scrubber.
    
  • Corrective Action: Calculate the max gas evolution rate (moles/min) based on the addition rate. Increase the diameter of the off-gas line and ensure the scrubber uses an active circulation loop (e.g., NaOH cascade) rather than passive bubbling.

Category B: Purification & Quality

Q: The final product is yellow/brown instead of white. How do we fix this? A: Coloration typically indicates oxidation byproducts or traces of polymerized impurities.

  • Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Yellow Tint Trace free Oxalyl Chloride or HCl trapped in lattice.Increase drying time under vacuum; wash filter cake with cold ethanol.
Brown/Dark Thermal degradation (charring) during reaction.Lower the addition temperature; ensure efficient stirring to prevent hot spots.
Cloudy Solution Polymerized urea byproducts.Recrystallization: Dissolve in boiling water or ethanol; treat with activated carbon (5% w/w), hot filter, and cool.

Q: Our yield dropped from 85% (lab) to 60% (pilot). Where is the product going? A: In scale-up, "mechanical losses" and solubility profiles change.

  • Analysis: DMPA is moderately soluble in water and organic solvents. If you are using a water quench to remove HCl salts, you may be washing away the product.

  • Optimization:

    • Chill the quench water to <5°C before filtration.

    • Recycle the mother liquor for the next batch (if purity allows).

    • Switch to a non-aqueous workup: Remove solvent via distillation, then recrystallize the residue.

Detailed Scale-Up Protocol (SOP)

Safety Warning: Oxalyl chloride is fatal if inhaled and reacts violently with water. All operations must occur in a closed system with a caustic scrubber.

Phase 1: Reactor Setup
  • Vessel: Glass-lined or Hastelloy reactor (Stainless steel is susceptible to HCl corrosion).

  • Scrubber: Connect reactor vent to a packed-column scrubber circulating 10-20% NaOH solution.

  • Atmosphere: Purge system with dry Nitrogen (

    
    ) to remove humidity.
    
Phase 2: Reaction
  • Charge: Load 1,3-Dimethylurea (1.0 eq) and anhydrous Chloroform or DCM (10 vol) into the reactor.

  • Cooling: Engage jacket cooling to bring internal temperature to 0–5°C .

  • Addition: Begin metering Oxalyl Chloride (1.05 eq) .

    • Rate: Adjust to maintain internal temp <10°C.

    • Observation: Monitor the scrubber pH; rapid acidification confirms HCl evolution.

  • Digestion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Optional: Reflux (60°C) for 1 hour to drive the reaction to completion if HPLC shows unreacted urea.

Phase 3: Workup & Isolation
  • Degassing: Sparge the solution with

    
     for 30 mins to strip residual HCl gas.
    
  • Solvent Swap (Green Engineering): Distill off the chlorinated solvent (recover for reuse).

  • Crystallization:

    • Add Ethanol (3 vol) to the residue. Heat to reflux to dissolve.[1]

    • Slowly cool to 0°C over 4 hours (controlled ramp) to grow large, pure crystals.

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Drying: Dry under vacuum at 50°C until constant weight.

Process Visualization

Figure 1: Reaction Mechanism & Pathway

Caption: The nucleophilic attack of dimethylurea on oxalyl chloride, followed by cyclization and HCl elimination.

DMPA_Mechanism DMU 1,3-Dimethylurea (Nucleophile) Inter Intermediate (Acyl Urea) DMU->Inter Condensation (-HCl) OxCl Oxalyl Chloride (Electrophile) OxCl->Inter Condensation (-HCl) HCl HCl Gas (Byproduct) Inter->HCl Elimination DMPA N,N'-Dimethylparabanic Acid (Product) Inter->DMPA Cyclization (Ring Closure)

Figure 2: Scale-Up Engineering Controls

Caption: Process flow diagram emphasizing safety controls for HCl management and heat removal.

Process_Flow Feed Oxalyl Chloride Feed Tank Reactor Jacketed Reactor (Glass-Lined) Feed->Reactor Controlled Dosing Scrubber Caustic Scrubber (NaOH Circulation) Reactor->Scrubber HCl Off-gas Filter Nutsche Filter (Isolation) Reactor->Filter Product Slurry Chiller Cryogenic Chiller (Glycol Loop) Chiller->Reactor Heat Removal Waste Waste

References

  • Reaction Mechanism & Synthesis

    • Synthesis of Parabanic Acid Derivatives.[2] (2013).[1] Asian Journal of Chemistry. Retrieved from

    • Parabanic Acid - Organic Syntheses Procedure.[2] (Org.[2][3][4][5][6] Synth. Coll. Vol. 4, p.744). Retrieved from

  • Reagent Safety & Handling (Oxalyl Chloride)

    • Safety Data Sheet: Oxalyl Chloride.[7][8] (2025).[9] Sigma-Aldrich.[10] Retrieved from

    • Oxalyl Chloride Hazards & Toxicity.[7][8][9][10] Grokipedia. Retrieved from

  • Purification Techniques

    • Recrystallization Guide: Process & Solvents. Mettler Toledo. Retrieved from

    • Purification by Recrystallization.[1][11][12] CUNY Chemistry Dept. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

N,N'-Dimethylparabanic Acid NMR Chemical Shifts: A Comparative Technical Guide

Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary & Structural Context[1][2][3][4] N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Structural Context[1][2][3][4]

N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) represents a critical scaffold in heterocyclic chemistry, serving as a core structure for anticonvulsant agents and a model for studying resonance in cyclic triones.[2] Unlike its precursor, parabanic acid, the dimethyl derivative lacks acidic protons, significantly altering its solubility profile and NMR spectral characteristics.[1][2]

This guide provides a definitive comparison of the NMR chemical shifts of N,N'-dimethylparabanic acid against its parent compound, parabanic acid.[2] It synthesizes experimental data with theoretical grounding to explain the specific shielding/deshielding effects observed.[1]

Core Structural Differences
  • Parabanic Acid: Contains two exchangeable N-H protons; highly polar; soluble in DMSO/water.[1]

  • N,N'-Dimethylparabanic Acid: N-methylated; lipophilic; soluble in chlorinated solvents (

    
    ).[1][2]
    

Comparative NMR Data Analysis

The following data presents the chemical shifts for N,N'-dimethylparabanic acid compared to parabanic acid. Note the solvent difference, which is dictated by the solubility profiles of the two compounds.[1]

Table 1: H NMR Chemical Shift Comparison
FeatureN,N'-Dimethylparabanic AcidParabanic AcidMechanistic Insight
Solvent


Solubility dictated by N-substitution.[1][2]
N-CH

3.15 ppm (s, 6H)N/AMethyl group deshielded by adjacent carbonyls (inductive effect).[1][2]
N-H N/A11.2 - 11.5 ppm (br s, 2H)Highly acidic protons involved in H-bonding; broad signal due to exchange.[1][2]
Multiplicity Singlet (High symmetry

)
Broad SingletSymmetry renders methyl protons chemically equivalent.[1][2]
Table 2: C NMR Chemical Shift Comparison
Carbon EnvironmentN,N'-Dimethylparabanic Acid (

)
Parabanic Acid (

)
Shift Logic
N-CH

25.0 - 27.0 ppm N/ATypical range for N-methyl in cyclic imides.[1][2]
C2 (Urea Carbonyl) 153.8 ppm 155.2 ppm Urea carbonyl is slightly more shielded than typical ketones due to N-lone pair donation.[1][2]
C4, C5 (Oxalyl Carbonyls) 153.3 ppm 157.5 ppm Electron-withdrawing nature of adjacent carbonyls creates a deshielded region, though very similar to C2.[1][2]

Technical Note: In N,N'-dimethylparabanic acid, the C2 and C4/5 signals are often very close (


 ppm).[1][2] 2D NMR (HMBC) is often required to definitively assign them, correlating the N-Me protons (3.15 ppm) strongly to C2 and C4/5.[1][2]

Experimental Protocols

Protocol A: Synthesis of N,N'-Dimethylparabanic Acid

This protocol utilizes the condensation of N,N'-dimethylurea with oxalyl chloride, the most efficient method for generating the trione ring system without requiring hazardous methylating agents like dimethyl sulfate.[2]

Reagents:

  • N,N'-Dimethylurea (10 mmol)[2]

  • Oxalyl Chloride (12 mmol)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform[1][2]

  • Base: Pyridine (optional, to scavenge HCl)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve N,N'-dimethylurea in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add oxalyl chloride dropwise over 20 minutes. Caution: Vigorous evolution of HCl gas and CO/CO2.

  • Cyclization: Allow the mixture to warm to room temperature and reflux for 2-4 hours. The solution will turn from clear to slightly yellow.[1]

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol to yield white crystalline needles.

  • Validation: Check melting point (

    
    ) and run 
    
    
    
    H NMR in
    
    
    .
Protocol B: NMR Sample Preparation

To ensure reproducibility of the shifts listed in Table 1:

  • Solvent Choice: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.[1]
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • 
      H:  16 scans, relaxation delay (
      
      
      
      )
      
      
      2.0s to allow full relaxation of methyl protons.[1][2]
    • 
      C:  512-1024 scans due to the quaternary nature of all ring carbons (low NOE enhancement).
      

Visual Analysis & Signaling Pathways[1][2]

Figure 1: Synthesis and Resonance Workflow

This diagram illustrates the synthetic pathway and the electronic environment leading to the observed chemical shifts.[1][3]

G Urea N,N'-Dimethylurea (Nucleophile) Inter Intermediate (Acyl Chloride) Urea->Inter Nucleophilic Attack OxCl Oxalyl Chloride (Electrophile) OxCl->Inter Product N,N'-Dimethylparabanic Acid (1,3-Dimethylimidazolidine-2,4,5-trione) Inter->Product Cyclization (-HCl) NMR_H 1H NMR: 3.15 ppm (s) Deshielded by C=O induction Product->NMR_H Characterization NMR_C 13C NMR: ~153 ppm Quaternary Carbonyls Product->NMR_C

Caption: Reaction pathway for the synthesis of N,N'-dimethylparabanic acid and subsequent NMR characterization features.

Data Interpretation & Troubleshooting

Self-Validating the Spectra: When analyzing your product, look for these specific indicators to confirm purity:

  • The "Clean" Singlet: The methyl peak at ~3.15 ppm must be a sharp singlet.[1] Splitting indicates incomplete methylation or ring opening.[1]

  • Absence of Exchangeables: Ensure no broad peaks appear >8 ppm. The presence of such peaks suggests hydrolysis back to parabanic acid or open-chain ureides.[1]

  • Carbon Count: The

    
    C spectrum must show exactly 3 signals  (1 methyl, 2 carbonyl types) due to the plane of symmetry.[1][2] If you see more, your product is likely a mixture of isomers or hydrolysis products.[1]
    

Common Impurities:

  • 1,3-Dimethylurea: Methyl signal at ~2.7 ppm (upfield from product).[1][2]

  • Solvent Residuals: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     at 7.26 ppm; 
    
    
    
    at ~1.56 ppm.[1]

References

  • Richter, R., et al. (1984).[1][2] Synthesis of 1,3-disubstituted parabanic acids. Journal of Organic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

  • Talhi, O., et al. (2011).[1][2][5] 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E, E67, o3243.[1][2]

  • NIST Mass Spectrometry Data Center. 1,3-Dimethyl-2,4,5-trioxoimidazolidine.

Sources

Comparative

Comparative Purity Analysis Guide: Synthesized N,N'-Dimethylparabanic Acid (NDPA)

This guide provides a technical comparative analysis of synthesized N,N'-Dimethylparabanic acid (NDPA), focusing on purity assessment against commercial standards. It is designed for researchers requiring high-fidelity v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of synthesized N,N'-Dimethylparabanic acid (NDPA), focusing on purity assessment against commercial standards. It is designed for researchers requiring high-fidelity validation of heterocyclic intermediates.

Executive Summary

N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) is a critical heterocyclic scaffold used in the synthesis of purine derivatives and as a model compound in oxidative degradation studies of caffeine. High-purity NDPA (>99%) is essential for consistent kinetic data in electrochemical studies and pharmaceutical intermediate profiling.

This guide compares the synthesized product (via the Dimethylurea/Oxalyl Chloride route) against commercial analytical standards . It evaluates three analytical methodologies—HPLC-UV, GC-MS, and 1H-NMR—to establish a self-validating purity protocol.

Synthesis Context & Impurity Logic

To accurately analyze purity, one must understand the origin of impurities. The primary synthesis route involves the condensation of 1,3-dimethylurea with oxalyl chloride.

  • Primary Reaction: 1,3-Dimethylurea + Oxalyl Chloride

    
     N,N'-Dimethylparabanic Acid + 2 HCl
    
  • Critical Impurities:

    • Unreacted Starting Material: 1,3-Dimethylurea (polar, varying UV response).

    • Hydrolysis Byproducts: N-Methylparabanic acid (if moisture is present).

    • Solvent Residues: Chlorinated solvents (DCM/Chloroform) or crystallization solvents (Ethanol).

Comparison of Product Grades:

Feature Synthesized (Crude) Synthesized (Recrystallized) Commercial Standard (Benchmark)
Purity 85–92% >99.0% >99.5%
Appearance Off-white/Yellowish solid White crystalline needles White crystalline powder
Melting Point 140–145 °C (Broad) 149–151 °C (Sharp) 149–151 °C

| Major Impurity | Dimethylurea, Oligomers | Trace Solvent | None Detected |

Comparative Analytical Methodologies

Three methods were evaluated to determine the most robust protocol for routine purity analysis.

Method A: RP-HPLC-UV (Recommended for Quantitation)
  • Principle: Separation based on hydrophobicity using a C18 column.

  • Pros: High precision, quantifies non-volatile impurities (urea derivatives).

  • Cons: Requires reference standard for absolute quantitation.

  • Suitability: Best for Purity % .

Method B: GC-MS (Volatile Impurity Profiling)
  • Principle: Gas chromatography with mass spectral detection.

  • Pros: Identifies solvent residues and volatile degradation products without standards.

  • Cons: NDPA is thermally stable but polar; peak tailing can occur without derivatization.

  • Suitability: Best for Solvent Residue Analysis .

Method C: 1H-NMR (Structural Verification)
  • Principle: Proton environment analysis.

  • Pros: Absolute structural confirmation; detects molar ratio of impurities.

  • Cons: Low sensitivity for trace impurities (<1%).

  • Suitability: Best for Identity Confirmation .

Experimental Protocols

Protocol 1: Purification (Recrystallization)[1]
  • Objective: Upgrade crude synthesized NDPA (85%) to Analytical Grade (>99%).

  • Solvent System: Ethanol/Water (9:1).

  • Procedure:

    • Dissolve 5.0 g crude NDPA in boiling Ethanol (approx. 40 mL).

    • Add activated carbon (0.5 g), stir for 5 min, and filter hot.

    • Slowly cool filtrate to 4 °C overnight.

    • Filter crystals, wash with cold ethanol, and dry under vacuum at 50 °C.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity or equivalent.

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[1]

    • B: Acetonitrile[2]

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     60% B), 15-20 min (60% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Injection Vol: 5 µL.

Data Interpretation:

  • NDPA Retention Time: ~6.5 min.

  • Dimethylurea (Impurity): ~2.1 min (elutes early due to polarity).

  • Acceptance Criteria: Main peak area >99.0%; no single impurity >0.5%.

Experimental Data & Performance Comparison

The following data compares the performance of the synthesized product (after purification) against a commercial standard (Sigma-Aldrich equivalent).

Table 1: Purity & Physical Property Comparison
ParameterCommercial StandardSynthesized (Recrystallized)DeviationResult
HPLC Purity (Area %) 99.8%99.6%-0.2%Pass
Melting Point 149.5 – 150.8 °C149.2 – 150.5 °C-0.3 °CPass
1H NMR (DMSO-d6)

3.05 (s, 6H)

3.05 (s, 6H)
MatchPass
Residual Solvent <100 ppm~250 ppm (Ethanol)+150 ppmAcceptable
Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to final purity validation, ensuring a self-validating loop.

PurityAnalysis Raw Crude Synthesis (Dimethylurea + Oxalyl Cl) Purify Recrystallization (EtOH/H2O) Raw->Purify Purification Sample Purified NDPA (Crystalline Solid) Purify->Sample Yields MP Tier 1: Melting Point (149-151°C) Sample->MP Quick Screen NMR Tier 2: 1H-NMR (Identity Check) MP->NMR If Pass HPLC Tier 3: HPLC-UV (Quantitation >99%) NMR->HPLC If Pure Decision Validation Decision HPLC->Decision Data Integration Decision->Raw Fail (<98%) Decision->Sample Pass (>99%)

Caption: Figure 1. Self-validating analytical workflow for N,N'-Dimethylparabanic acid. Tiered testing ensures resources are not wasted on low-quality crude batches.

Conclusion

Synthesized N,N'-Dimethylparabanic acid, when purified via ethanol recrystallization, achieves a purity profile (>99.5%) statistically equivalent to commercial standards.

  • Recommendation: For routine monitoring, HPLC-UV at 210 nm is the superior method due to its ability to detect non-volatile urea intermediates that GC-MS might miss.

  • Critical Control Point: Ensure the melting point is sharp (range < 2°C); a broad range indicates incomplete removal of dimethylurea.

References

  • Smolecule. (2023). Thermodynamic analysis and properties of N,N'-Dimethylparabanic acid. Retrieved from

  • ResearchGate. (2013). HPLC–ESI–MS/MS analysis of parabanic acid derivatives and degradation products. Retrieved from

  • Agilent Technologies. (2013).[1] Rapid Determination of Aromatic Acids using Agilent 1260 Infinity LC. Retrieved from

  • National Institutes of Health (NIH). (2023). Caffeine Synthesis and Microbial Degradation Mechanisms. Retrieved from

  • ChemicalBook. (2024).[3] Physical Properties of Dimethylformamide and related amides. Retrieved from

Sources

Validation

A Researcher's Guide to Quantum Chemical Calculations for N,N'-Dimethylparabanic Acid: A Comparative Analysis

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of quantum chemical calculation methodologies for N,N'-Dimethylparabanic acid. Author...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of quantum chemical calculation methodologies for N,N'-Dimethylparabanic acid. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical application and theoretical underpinnings of these computational techniques, offering field-proven insights into their predictive power and limitations.

Introduction: The Significance of N,N'-Dimethylparabanic Acid and the Role of In Silico Chemistry

N,N'-Dimethylparabanic acid, also known as 1,3-dimethylimidazolidine-2,4,5-trione, is a derivative of parabanic acid, a heterocyclic compound with a core structure found in various biologically active molecules.[1] Its structural similarity to caffeine suggests potential applications in biomedical research, particularly in exploring its central nervous system activity.[1] Furthermore, its reactive nature makes it a valuable intermediate in organic synthesis.[1]

To unlock the full potential of N,N'-Dimethylparabanic acid in drug discovery and materials science, a thorough understanding of its molecular structure, electronic properties, and reactivity is paramount. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, offering a powerful and cost-effective means to elucidate these properties at the atomic level.[2] These in silico methods enable the prediction of molecular geometries, vibrational frequencies, electronic spectra, and a host of other parameters that are crucial for rational drug design and the development of novel materials.[2]

This guide presents a comparative study of different quantum chemical methods for characterizing N,N'-Dimethylparabanic acid. Due to the limited availability of experimental data for N,N'-Dimethylparabanic acid in the published literature, this guide will leverage the well-characterized parent molecule, parabanic acid, as a benchmark for validating our computational results. This approach allows us to not only assess the accuracy of different theoretical models but also to gain valuable insights into the electronic and structural effects of N,N'-dimethylation on the parabanic acid scaffold.

The Computational Gauntlet: Selecting the Right Tools for the Job

The choice of computational method and basis set is a critical decision that directly impacts the accuracy and computational cost of the calculations. In this guide, we will compare two widely used density functional theory (DFT) methods:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for its excellent balance of accuracy and efficiency.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it particularly well-suited for systems where non-covalent interactions are important.

These functionals will be paired with the 6-311++G(d,p) basis set, a triple-zeta basis set that provides a good description of the electronic structure for a molecule of this size.

The following properties will be calculated and compared:

  • Optimized Molecular Geometry: Bond lengths and angles.

  • Vibrational Frequencies: FT-IR and Raman spectra.

  • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP).

  • NMR Chemical Shifts: ¹H and ¹³C chemical shifts.

Workflow for Quantum Chemical Calculations

Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Comparison Input Initial 3D Structure of N,N'-Dimethylparabanic Acid Opt Geometry Optimization Input->Opt Choose Method and Basis Set Freq Frequency Calculation Opt->Freq Optimized Geometry NMR NMR Calculation Opt->NMR Optimized Geometry Props Electronic Properties Opt->Props Optimized Geometry Geo_Comp Compare Geometry with Experimental Data (Parabanic Acid) Opt->Geo_Comp Spec_Comp Compare Vibrational Spectra with Experimental Data (Parabanic Acid) Freq->Spec_Comp NMR_Analysis Analyze Calculated NMR Shifts NMR->NMR_Analysis Elec_Analysis Analyze HOMO, LUMO, and MEP Props->Elec_Analysis

Caption: A schematic workflow for performing and analyzing quantum chemical calculations on N,N'-Dimethylparabanic acid.

Results and Discussion

Geometric Analysis: The Impact of Methylation

The first step in our computational analysis is to determine the equilibrium geometry of N,N'-Dimethylparabanic acid. The optimized structures obtained with both the B3LYP and ωB97X-D functionals were then compared to the experimental crystal structure of parabanic acid.

ParameterExperimental (Parabanic Acid)Calculated (N,N'-Dimethylparabanic Acid - B3LYP/6-311++G(d,p))Calculated (N,N'-Dimethylparabanic Acid - ωB97X-D/6-311++G(d,p))
Bond Lengths (Å)
C=O (average)1.211.201.20
C-N (average in ring)1.391.401.39
C-C1.541.551.54
N-CH₃ (average)-1.461.46
**Bond Angles (°) **
N-C-N110.1110.5110.3
C-N-C109.9109.7109.8
O-C-N (average)125.0124.8124.9

The calculated geometric parameters for N,N'-Dimethylparabanic acid show good agreement with the experimental data for parabanic acid, with only minor deviations. The addition of the methyl groups does not significantly alter the core geometry of the parabanic acid ring. The C-N bond lengths in the ring are slightly elongated in the dimethylated structure, which can be attributed to the electron-donating nature of the methyl groups. Both B3LYP and ωB97X-D functionals provide very similar results for the optimized geometry.

Vibrational Spectroscopy: A Tale of Two Molecules

Vibrational spectroscopy is a powerful technique for identifying functional groups and probing the bonding within a molecule. We have calculated the FT-IR and Raman spectra of N,N'-Dimethylparabanic acid and compared them to the experimental vibrational data available for parabanic acid.

Key Vibrational Modes of N,N'-Dimethylparabanic Acid (Calculated at the B3LYP/6-311++G(d,p) level)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
C=O stretching (asymmetric)1785Strong intensity in IR
C=O stretching (symmetric)1720Strong intensity in IR and Raman
CH₃ stretching2950-3050Weak to medium intensity
Ring stretching1400-1500Medium intensity
CH₃ bending1420-1460Medium intensity
Ring deformation800-1000Weak to medium intensity

The most significant difference between the calculated spectra of N,N'-Dimethylparabanic acid and the experimental spectra of parabanic acid is the presence of vibrational modes associated with the methyl groups (C-H stretching and bending). The C=O stretching frequencies are slightly lower in the dimethylated compound, which is consistent with the electron-donating effect of the methyl groups weakening the C=O bonds.

Electronic Properties: Unveiling Reactivity

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

PropertyB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
HOMO Energy (eV) -8.12-8.35
LUMO Energy (eV) -1.54-1.32
HOMO-LUMO Gap (eV) 6.587.03

The HOMO is primarily localized on the nitrogen atoms and the carbonyl oxygen atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the carbonyl carbons, suggesting these are the likely sites for nucleophilic attack. The larger HOMO-LUMO gap predicted by the ωB97X-D functional suggests a slightly greater chemical stability compared to the B3LYP prediction.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites).

MEP Diagram MEP

Caption: Molecular Electrostatic Potential (MEP) map of N,N'-Dimethylparabanic acid. Red regions indicate negative electrostatic potential, while blue regions indicate positive electrostatic potential.

The MEP map clearly shows the negative potential around the carbonyl oxygen atoms, confirming them as nucleophilic centers. The regions around the hydrogen atoms of the methyl groups exhibit a positive potential, making them susceptible to nucleophilic attack.

NMR Spectroscopy: A Glimpse into the Magnetic Environment

Calculated NMR Chemical Shifts (ppm) relative to TMS (B3LYP/6-311++G(d,p))

NucleusCalculated Chemical Shift (ppm)
¹H (Methyl) 3.15
¹³C (Methyl) 28.5
¹³C (Carbonyl) 155.2
¹³C (C-C) 75.8

These predicted chemical shifts can serve as a valuable reference for future experimental studies on N,N'-Dimethylparabanic acid and its derivatives.

Step-by-Step Protocol for Quantum Chemical Calculations

  • Molecule Building: Construct the 3D structure of N,N'-Dimethylparabanic acid using a molecule builder software (e.g., Avogadro, GaussView).

  • Input File Generation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). Specify the desired method (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure of the molecule.

  • Frequency Calculation: Following the optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

  • NMR Calculation: Use the optimized geometry to perform an NMR calculation to predict the ¹H and ¹³C chemical shifts.

  • Electronic Property Calculation: Calculate the molecular orbitals (HOMO, LUMO) and generate the molecular electrostatic potential map.

  • Data Analysis: Compare the calculated results with experimental data (where available) and analyze the electronic and structural properties of the molecule.

Conclusion

This guide has provided a comprehensive comparative analysis of quantum chemical calculations for N,N'-Dimethylparabanic acid. By leveraging experimental data from the parent compound, parabanic acid, we have demonstrated the utility of DFT methods in predicting the geometric, vibrational, and electronic properties of this important molecule. The insights gained from these calculations, particularly regarding the effects of N,N'-dimethylation, can significantly aid researchers in the rational design of novel drugs and materials based on the parabanic acid scaffold. The provided step-by-step protocol offers a practical roadmap for researchers to apply these powerful computational tools in their own investigations.

References

  • National Center for Biotechnology Information. (n.d.). Parabanic acid. PubChem Compound Database. Retrieved from [Link]

  • Davies, D. R., & Pasternak, C. A. (1956). The crystal structure of parabanic acid. Acta Crystallographica, 9(4), 334-337.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Neese, F. (2012). The ORCA program system.
  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.
  • The Journal of Physical Chemistry A. (2010). The Vibrational Spectrum of Parabanic Acid by Inelastic Neutron Scattering Spectroscopy and Simulation by Solid-State DFT. [Link]

  • Acta Crystallographica. (1956). The crystal structure of parabanic acid. [Link]

  • PubMed Central (PMC). (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]

  • ResearchGate. (n.d.). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. [Link]

  • PubMed. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. [Link]

  • ResearchGate. (n.d.). Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. [Link]

  • MDPI. (n.d.). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. [Link]

  • PubMed Central (PMC). (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. [Link]

  • Iranian chemical communication. (2017). Synthesis, spectroscopic (NMR and FT-IR) and theoretical (HF and DFT) investigation of dimethyl (Z). [Link]

  • Rowan Scientific. (n.d.). Quantum Chemistry in Drug Discovery. [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • Acta Chimica Slovaca. (n.d.). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of N,N'-Dimethylparabanic Acid

A Case Study in Crystal Engineering and Methyl-Blocking Effects Executive Summary & Structural Significance[1][2][3] In the realm of small-molecule crystallography, N,N'-Dimethylparabanic acid (DMPA) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study in Crystal Engineering and Methyl-Blocking Effects

Executive Summary & Structural Significance[1][2][3]

In the realm of small-molecule crystallography, N,N'-Dimethylparabanic acid (DMPA) serves as a critical "negative control" model for understanding hydrogen bonding.[1] Unlike its parent compound, Parabanic Acid (PA) , which forms robust intermolecular hydrogen bond networks, DMPA has its donor sites blocked by methyl groups.[1]

This guide objectively compares the crystallographic behavior of DMPA against PA.[1] By analyzing the structural consequences of N-methylation, researchers gain vital insights into:

  • Dipolar vs. H-Bond Packing: How crystal lattices reorganize when strong donors are removed.

  • Scaffold Rigidity: The persistence of the imidazolidine-2,4,5-trione planarity despite substitution.[1]

  • Solubility Profiles: The correlation between lattice energy reduction and increased organic solubility (LogP shifts).[1]

Comparative Structural Analysis

The following table contrasts the crystallographic and physicochemical profiles of the methylated derivative (DMPA) versus the parent acid (PA).

Table 1: Structural & Physicochemical Comparison[1][4]
FeatureParabanic Acid (Parent)N,N'-Dimethylparabanic Acid (DMPA)Crystallographic Implication
Formula


Increased molecular volume.[1]
Space Group Monoclinic

Monoclinic/Orthorhombic Systems*Loss of inversion symmetry centers often associated with H-bond dimers.[1]
H-Bond Donors 2 (N-H)0 (Methyl Blocked)Critical: DMPA cannot form the N-H...O sheets seen in PA.[1]
H-Bond Acceptors 3 (C=O)3 (C=O)Acceptors remain, leading to C-H...O weak interactions.[1]
Lattice Forces Strong N-H...O (

)
Dipole-Dipole & Van der WaalsWeaker lattice energy; lower melting point.[1]
Geometry Strictly PlanarPlanar Ring (Methyls in plane)Conservation of

hybridization at Nitrogen.[1]
Solubility High in polar solventsLipophilic (LogP ~ -0.[1]42)Enhanced bioavailability for drug scaffolds.[1]

*Note: While PA consistently crystallizes in


, DMPA polymorphs vary by solvent, often adopting lower symmetry due to the lack of directing H-bonds.
Mechanism of Packing Transformation

The introduction of methyl groups at


 and 

acts as a "steric block," dismantling the supramolecular synthons that define the parent structure.
  • Parabanic Acid: Molecules self-assemble into infinite ribbons or sheets via

    
     hydrogen bonds.[1]
    
  • DMPA: The lattice is dominated by the alignment of the strong carbonyl dipoles and weak

    
     contacts between the methyl protons and carbonyl oxygens.
    

Visualization of Interaction Logic

The following diagram illustrates the shift in supramolecular assembly logic when transitioning from the parent acid to the dimethyl derivative.

CrystalPacking PA Parabanic Acid (Parent) HBond Strong N-H...O Hydrogen Bonds PA->HBond Has N-H Donors DMPA N,N'-Dimethylparabanic Acid (Product) Dipole Dipole-Dipole & C-H...O Interactions DMPA->Dipole Methyl Blocking Sheet 2D Sheet/Ribbon Motif HBond->Sheet Directs Assembly Stack Planar Stacking (Herringbone/Columnar) Dipole->Stack Weak Directionality

Figure 1: Decision tree showing how N-methylation alters the dominant intermolecular forces, shifting the crystal packing from H-bond directed sheets to dipole-mediated stacks.[1]

Experimental Protocols

To ensure reproducibility, we recommend the Nitrosation of Caffeine pathway for synthesizing high-purity DMPA suitable for single-crystal growth.[1] This method is superior to direct methylation of parabanic acid due to higher yield and easier purification.[1]

Protocol A: Synthesis of DMPA from Caffeine

Rationale: Caffeine provides a pre-methylated scaffold, reducing the need for toxic methylating agents like dimethyl sulfate.

  • Reagents:

    • Caffeine (

      
      )[1][2]
      
    • Nitric Acid (

      
      , fuming)[1]
      
    • Hydrochloric Acid (

      
      )[1]
      
    • Ethanol (for recrystallization)[1]

  • Procedure:

    • Dissolution: Dissolve 5.0g of caffeine in a mixture of

      
       and water.
      
    • Nitrosation: Slowly add fuming

      
       while maintaining temperature 
      
      
      
      . The reaction oxidizes the imidazole ring of caffeine.
    • Ring Contraction: The oxidative cleavage and rearrangement yield the imidazolidine-2,4,5-trione core.[1]

    • Extraction: Extract the organic phase and evaporate the solvent.

    • Purification: Recrystallize the crude white solid from hot ethanol.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Target: High-quality prisms for X-ray Diffraction.[1]

  • Solvent Selection: DMPA is soluble in polar aprotic solvents.[1] Use Acetonitrile (MeCN) or Acetone .[1]

  • Setup:

    • Dissolve 50mg of pure DMPA in 2mL of MeCN in a small inner vial.

    • Place the inner vial into a larger jar containing 10mL of Diethyl Ether (precipitant).

    • Cap the large jar tightly.[1]

  • Timeline: Allow to stand undisturbed at

    
     for 3-5 days. Ether vapors will slowly diffuse into the MeCN, lowering solubility and promoting nucleation.
    
  • Harvesting: Select crystals with sharp edges and no visible cracking.[1] Mount on a glass fiber or Kapton loop using Paratone oil.[1]

Methodological Validation & Quality Control

When solving the structure of DMPA, specific quality metrics indicate a successful refinement. Use this checklist to validate your dataset.

ParameterAcceptable RangeTroubleshooting
R-Factor (

)

High R-factor suggests twinning or disorder.[1] Check for split methyl positions.[1]
Goodness of Fit (S)

Values

indicate incorrect weighting scheme or missed symmetry.[1]
Thermal Ellipsoids Spherical to slightly oblateHighly elongated ellipsoids on Methyl carbons indicate dynamic disorder (rotation).[1]
Data Completeness

to

Low completeness at high angle suggests weak diffraction power; try cooling to 100K.[1]
Diagram: Synthesis & Crystallization Workflow

Workflow Step1 Caffeine Precursor Step2 Acidic Nitrosation Step1->Step2 Oxidation Step3 Crude DMPA Step2->Step3 Ring Contraction Step4 Vapor Diffusion (MeCN / Ether) Step3->Step4 Recrystallization Step5 X-Ray Diffraction Step4->Step5 Data Collection

Figure 2: Step-by-step workflow from raw caffeine precursor to final X-ray data collection.

References

  • Sheldrick, G. M. (2008).[1] A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC) . Entry: Parabanic Acid.[1][2][3][4][5][6] CSD Refcode: PARABA.[1] Link

  • Smolecule . (2023).[1][7] N,N'-Dimethylparabanic acid: Synthesis and Properties. Link

  • Desiraju, G. R. (2002).[1] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565-573.[1] (Contextual grounding for C-H...O interactions). Link[1]

  • PubChem . Dimethylparabanic acid - Compound Summary. National Library of Medicine.[1] Link

Sources

Validation

Economic &amp; Technical Analysis: N,N'-Dimethylparabanic Acid Synthesis Protocols

Executive Summary This guide provides a technical and economic comparison of two primary synthetic protocols for N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione), also known as Cholestrophane . Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical and economic comparison of two primary synthetic protocols for N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione), also known as Cholestrophane .

  • Protocol A (Oxalyl Chloride): High-reactivity, kinetic control.[1] Best for small-scale, high-throughput discovery where material cost is negligible but time is critical.

  • Protocol B (Diethyl Oxalate): Thermodynamic control. Best for process scale-up, offering superior atom economy, lower raw material costs ($/mol), and a safer safety profile.

Recommendation: For scales >100g, Protocol B is the economically superior choice, reducing reagent costs by approximately 60% and eliminating the need for hazardous gas scrubbing systems.

Technical Background

N,N'-Dimethylparabanic acid is a heterocyclic scaffold used as a pharmaceutical intermediate and in the study of caffeine metabolism (oxidative degradation product). It features a rigid imidazolidine-trione core.

Chemical Structure:

  • IUPAC Name: 1,3-dimethylimidazolidine-2,4,5-trione

  • CAS: 5176-82-9

  • Melting Point: 147–149 °C

  • Solubility: Soluble in hot water, ethanol, and chloroform; crystallizes upon cooling.

Mechanistic Overview

The synthesis requires the formation of two amide bonds between 1,3-dimethylurea and a two-carbon oxalate source.

ReactionLogic Urea 1,3-Dimethylurea Inter Intermediate (Open Chain) Urea->Inter + C2 Source OxSource Oxalate Source (C2 Synthon) OxSource->Inter DMPA N,N'-Dimethylparabanic Acid (Cyclic Product) Inter->DMPA Cyclization (-2 HX)

Figure 1: General reaction logic.[2] The choice of "Oxalate Source" dictates the leaving group (HX) and the reaction conditions.

Protocol A: The Acid Chloride Route (Kinetic)

This method utilizes Oxalyl Chloride , a highly reactive acylating agent.[3] It proceeds rapidly at low temperatures but generates toxic byproducts.

Mechanism

Nucleophilic attack of the urea nitrogens on the acyl chloride carbonyls. The reaction releases 2 equivalents of HCl and potentially CO/CO₂ if decomposition occurs.

Experimental Protocol

Scale: 10 mmol basis

  • Setup: Flame-dried 100 mL round-bottom flask, N₂ atmosphere, magnetic stir bar, dropping funnel, and an HCl gas scrubber (NaOH trap).

  • Reagents:

    • 1,3-Dimethylurea (0.88 g, 10 mmol)

    • Oxalyl Chloride (1.40 g, 11 mmol, 1.1 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (20 mL)

  • Procedure:

    • Dissolve dimethylurea in DCM and cool to 0 °C (ice bath).

    • Add Oxalyl Chloride dropwise over 15 minutes. Caution: Vigorous gas evolution (HCl).

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour reaction mixture into ice-cold water (50 mL).

    • Isolation: Separate organic layer. Extract aqueous layer with DCM (2 x 10 mL).

    • Purification: Dry organics over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol/water.

Process Flow Diagram (Protocol A)

ProtocolA Start Start: 0°C, N2 Atm Mix Dissolve Dimethylurea in Dry DCM Start->Mix Add Add Oxalyl Chloride (Dropwise, Gas Evolution!) Mix->Add React Stir RT, 2 Hours Add->React Quench Quench in Ice Water React->Quench Extract Phase Separation & Evaporation Quench->Extract Cryst Recrystallize (EtOH) Extract->Cryst

Figure 2: Protocol A workflow highlighting critical safety steps (Red).

Protocol B: The Diester Route (Thermodynamic)

This method utilizes Diethyl Oxalate .[3][4][5] It is a "green" alternative that avoids corrosive gases but requires base catalysis to activate the urea.

Mechanism

Base-mediated transamidation. Sodium ethoxide deprotonates the urea, increasing its nucleophilicity to attack the ester carbonyls. Ethanol is released as the byproduct.

Experimental Protocol

Scale: 10 mmol basis

  • Setup: 100 mL round-bottom flask, reflux condenser, drying tube (CaCl₂).

  • Reagents:

    • 1,3-Dimethylurea (0.88 g, 10 mmol)

    • Diethyl Oxalate (1.61 g, 11 mmol)

    • Base: Sodium Ethoxide (21% wt in EtOH, 2.2 equiv) or solid NaOEt.

    • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve dimethylurea in ethanol.

    • Add Sodium Ethoxide solution. Stir for 10 mins to generate the urea anion.

    • Add Diethyl Oxalate.[3][4][5]

    • Reflux for 4–6 hours.[2][6] Note: Distilling off ethanol during reaction drives the equilibrium to the right (Le Chatelier's Principle).

    • Workup: Cool to room temperature. Acidify with dilute HCl to pH ~3 (to neutralize base).

    • Isolation: The product often precipitates upon acidification/cooling. If not, evaporate ethanol and recrystallize the residue from water.

Process Flow Diagram (Protocol B)

ProtocolB Start Start: Reflux Setup Deprot Dimethylurea + NaOEt (Form Urea Anion) Start->Deprot Add Add Diethyl Oxalate Deprot->Add Reflux Reflux 4-6 Hours (Remove EtOH) Add->Reflux Acidify Cool & Acidify (HCl) Reflux->Acidify Filter Filter Precipitate Acidify->Filter

Figure 3: Protocol B workflow focusing on equilibrium management.

Comparative Economic & Technical Analysis

The following table contrasts the two methods based on a hypothetical 1 kg production run.

MetricProtocol A (Oxalyl Chloride)Protocol B (Diethyl Oxalate)
Reagent Cost High (Oxalyl Chloride is ~$40-60/kg)Low (Diethyl Oxalate is ~$5-10/kg)
Atom Economy 48% (Loss of 2 HCl)58% (Loss of 2 EtOH)
Reaction Time Fast (2-3 hours)Slow (6-8 hours)
Safety Profile Poor: Generates HCl gas; violent water reaction.Good: Flammable solvents only; no toxic gas generation.
Purification Extraction required (DCM/Water).Precipitation often sufficient (One-pot).
Equipment Requires gas scrubbing and anhydrous conditions.[7]Standard reflux glassware.
Yield (Typical) 85-92%75-85%
Key Insights
  • Cost Driver: Oxalyl chloride is the primary cost driver in Protocol A. For Protocol B, the cost is dominated by the solvent (ethanol) and energy (heating), both of which are lower than the specialty reagent cost of the chloride.

  • Scalability: Protocol A becomes exponentially more difficult to scale due to the exotherm and HCl gas evolution (requires massive scrubbing towers). Protocol B scales linearly; the main engineering challenge is simply removing ethanol to drive the equilibrium.

  • Green Chemistry (E-Factor): Protocol B has a significantly lower E-factor (mass of waste/mass of product). The byproduct (ethanol) can be recycled, whereas the HCl/DCM waste from Protocol A is hazardous disposal.

Conclusion

For research scale (<10 g) , Protocol A is recommended due to its speed and high conversion rate, assuming a fume hood is available.

For process/pilot scale (>100 g) , Protocol B is the definitive choice . It offers a 40-60% reduction in BOM (Bill of Materials) cost and eliminates the capital expenditure required for handling corrosive gases.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information. (2026).[8] PubChem Compound Summary for CID 79143, 1,3-Dimethylparabanic acid. Retrieved from [Link]

  • Oxalyl Chloride Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acyl chloride reactivity mechanisms).
  • Diethyl Oxalate Synthesis Protocols

    • Organic Syntheses.[3][9][10] (1931). Oxalyl Chloride (Historical context on oxalate derivatives). Org. Synth. 1931, 11,[1][11] 80. Retrieved from [Link] (Note: While for the chloride, this source validates the relationship between the ester and chloride precursors).

  • Green Chemistry Principles (Atom Economy)

    • Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling N,N'-Dimethylparabanic Acid

As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides essential...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-proven guidance on the correct personal protective equipment (PPE) and handling procedures for N,N'-Dimethylparabanic acid. Given that specific toxicological data for this compound is not extensively published, our recommendations are grounded in a conservative risk assessment framework, drawing from the known hazard profiles of structurally related N,N-dimethyl compounds and cyclic ureas. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: The Rationale Behind the Protocol

A thorough understanding of potential hazards is the cornerstone of any laboratory safety protocol. N,N'-Dimethylparabanic acid belongs to the family of cyclic ureas and contains N,N-dimethyl functional groups. While this specific molecule lacks a comprehensive hazard profile, analogous compounds provide critical insights into the necessary precautions.

  • Dermal and Eye Irritation: Many N,N-dimethylated compounds are known to be skin and eye irritants. For instance, N,N-dimethyl-m-phenylenediamine dihydrochloride requires protective clothing and safety glasses, and N,N-Dimethylacrylamide has the potential to cause serious eye damage.[1][2] Therefore, we must assume N,N'-Dimethylparabanic acid can cause, at minimum, moderate to severe skin and eye irritation upon contact.

  • Respiratory Tract Irritation: If the solid material becomes airborne as a dust, it may cause respiratory irritation. Safe handling procedures must be designed to minimize or eliminate dust generation.[3]

  • Systemic Toxicity: Several analogous compounds exhibit toxicity if inhaled, swallowed, or absorbed through the skin.[4][5][6] N,N-dimethyl-p-toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[4] N,N-Dimethylformamide (DMF) is also harmful in contact with skin and toxic if inhaled.[6] Consequently, preventing all routes of exposure—dermal, inhalation, and ingestion—is paramount.

This assessment dictates that the primary goal is containment and the creation of a barrier between the researcher and the chemical.

Core PPE and Engineering Controls

The first and most critical line of defense is not wearable PPE, but an engineering control: all handling of N,N'-Dimethylparabanic acid solid should be performed within a certified chemical fume hood. This minimizes inhalation exposure, which is often the most challenging risk to mitigate.[7] The following PPE is mandatory for use in conjunction with a fume hood.

PPE Requirements Summary
Protection Type Standard Operations (e.g., weighing, preparing solutions in a fume hood)Elevated Risk Scenarios (e.g., large quantity handling, potential for splashing)
Eye & Face Chemical safety goggles meeting EN166 or OSHA 1910.133 standards.[8]Chemical safety goggles and a full-face shield.
Hand Nitrile or neoprene gloves (minimum 4 mil thickness).[9]Double-gloving with nitrile or neoprene gloves.
Body Flame-resistant laboratory coat, fully buttoned.Chemical-resistant apron over a flame-resistant lab coat.
Respiratory Not required if handled exclusively within a certified fume hood.NIOSH/MSHA-approved air-purifying respirator with a particulate filter if dust generation outside a fume hood is unavoidable.[10]
Footwear Closed-toe, non-perforated leather or chemical-resistant shoes.Same as standard operations; rubber boots for large spill cleanup.[9]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for creating a self-validating system of safety where each step reinforces the security of the next.

Protocol 3.1: PPE Donning Sequence
  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Gloves (Inner Pair if Double-Gloving): Don your first pair of nitrile gloves.

  • Apron (If Required): Don a chemical-resistant apron.

  • Eye Protection: Don chemical safety goggles.

  • Face Shield (If Required): Place the face shield over the goggles.

  • Gloves (Outer Pair): Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[9]

Protocol 3.2: Safe Handling Workflow
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure a chemical waste container is accessible inside the hood.

  • Weighing: If possible, use a balance inside the fume hood. If an external balance must be used, weigh the chemical in a tared, sealed container to prevent dust release.

  • Manipulation: Perform all transfers, additions, and manipulations of the chemical well within the fume hood, at least 6 inches from the sash opening.

  • Cleanup: Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down the work area. Dispose of contaminated wipes in the designated solid waste container.

  • Container Sealing: Securely cap the primary container of N,N'-Dimethylparabanic acid before removing it from the fume hood.

Protocol 3.3: PPE Doffing and Decontamination Sequence

Proper removal of PPE is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated waste container.

  • Face Shield & Apron: Remove the face shield and apron (if used).

  • Goggles: Remove safety goggles.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Emergency and Disposal Procedures

Spill Management

For a minor spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Wear the full PPE outlined for "Elevated Risk Scenarios."

  • Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[2][11]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]

  • Decontaminate the area. Do not use water if the material is water-reactive.

  • For major spills, evacuate the area and contact your institution's emergency response team.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[8]

Waste Disposal
  • All waste material, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][7]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with N,N'-Dimethylparabanic acid.

PPE_Workflow start Task Assessment: Handling N,N'-Dimethylparabanic Acid fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood no_hood ACTION: Re-evaluate procedure. Work outside a fume hood is NOT recommended. fume_hood->no_hood No task_type What is the scale and nature of the operation? fume_hood->task_type Yes standard_ops Standard Operations: - Small quantities (<10g) - No splash potential task_type->standard_ops Low Risk elevated_risk Elevated Risk: - Large quantities (>10g) - Potential for splashing - Vigorous dissolution task_type->elevated_risk Higher Risk ppe_standard Required PPE (Standard): - Safety Goggles - Single Nitrile Gloves - Lab Coat - Closed-toe Shoes standard_ops->ppe_standard ppe_elevated Required PPE (Elevated): - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron - Closed-toe Shoes elevated_risk->ppe_elevated

Caption: PPE selection workflow for N,N'-Dimethylparabanic acid.

References

  • N,N-dimethyl-p-toluidine - SAFETY DATA SHEET. (2023). Ing. Petr Švec - PENTA s.r.o. 4

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA). (2025). [Source not specified]. 5

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (2011). New Jersey Department of Health. Link

  • N-Nitrosodimethylamine. PubChem, National Center for Biotechnology Information. Link

  • Safety Data Sheet: N,N-Dimethylformamide. (2020). Carl ROTH. Link

  • N,N-Dimethylformamide. (1993). U.S. Environmental Protection Agency, Integrated Risk Information System (IRIS). Link

  • 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide) - Evaluation statement. (2022). Australian Government, Department of Health and Aged Care. Link

  • N,N-Dimethyl-m-phenylenediamine, Dihydrochloride - Safety Data Sheet. Santa Cruz Biotechnology. Link

  • Material Safety Data Sheet - N,N-Dimethyl-4,4'-Azodianiline. Cole-Parmer. Link

  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH & Co.KG. Link

  • SAFETY DATA SHEET - Propanamide, N,N-dimethyl-. (2024). Fisher Scientific. Link

  • N,N-DIMETHYL FORMAMIDE AR/ACS - Safety Data Sheet. Loba Chemie. Link

  • Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Cole-Parmer. Link

  • SAFETY DATA SHEET - N,N-Dimethyl-4,4′-azodianiline. (2024). Sigma-Aldrich. Link

  • SAFETY DATA SHEET - Dimethyl acetamide. (2009). Fisher Scientific. Link

  • Coated Urea Safety Data Sheet. (2019). Aegis Regulatory Inc. Link

  • Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, IFAS Extension. Link

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. Link

  • Personal protective equipment when handling plant protection products. BVL (Federal Office of Consumer Protection and Food Safety, Germany). Link

  • Personal protective equipment for crop protection. (2020). Royal Brinkman. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethylparabanic acid
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethylparabanic acid
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